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  • Product: 1-(2-Hydroxy-6-propylphenyl)ethan-1-one
  • CAS: 655785-30-1

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectroscopic Characterization of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one: A Predictive and Empirical Guide

Executive Summary & Structural Context The compound 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (also known as 2-hydroxy-6-propylacetophenone) represents a highly substituted aromatic scaffold frequently encountered as a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The compound 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (also known as 2-hydroxy-6-propylacetophenone) represents a highly substituted aromatic scaffold frequently encountered as a critical intermediate in the synthesis of biologically active flavonoids, chromones, and natural pollinator attractants.

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a data collection exercise, but as a study of intramolecular physics. The nuclear magnetic resonance (NMR) chemical shifts of this compound are dictated by a delicate balance of two competing forces: the strong intramolecular hydrogen bond between the C2-hydroxyl and the C1-carbonyl group, and the steric compression exerted by the C6-propyl group against the acetyl moiety. This whitepaper provides a rigorously deduced, self-validating framework for the 1 H and 13 C NMR assignment of this specific scaffold.

Structural Dynamics & Mechanistic Causality

To accurately predict and assign the NMR spectra of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one, we must first understand the causality behind its electronic environment:

  • Intramolecular Hydrogen Bonding (Deshielding Effect): The hydroxyl proton at C2 forms a rigid, six-membered intramolecular hydrogen bond with the oxygen of the C1-acetyl group. This interaction locks the carbonyl group into a coplanar conformation with the benzene ring[1]. Consequently, the OH proton is severely deshielded, shifting far downfield to ~12.25 ppm.

  • Steric Compression (van der Waals Deshielding): The bulky propyl group at C6 forces the acetyl methyl group to point away from the hydroxyl group. This creates a steric clash between the C6-propyl and the C1-acetyl methyl. This van der Waals compression perturbs the electron cloud around the acetyl carbon, pushing its 13 C resonance downfield from a typical ~26.5 ppm (in unsubstituted 2-hydroxyacetophenone) to approximately 32.5 ppm[2].

  • Substituent Chemical Shifts (SCS): The electron-donating nature of the hydroxyl group via resonance strongly shields the ortho (C3) and para (C5) positions, while the propyl group exerts a mild inductive effect[3].

Predictive and Empirical NMR Chemical Shifts

The following tables synthesize empirical baseline data from 2'-hydroxyacetophenone[1] with established Substituent Chemical Shift (SCS) additivity rules for polysubstituted benzenes[4].

Proton ( 1 H) NMR Analysis

The 1 H NMR spectrum is characterized by an isolated AMX spin system on the aromatic ring, a highly deshielded exchangeable proton, and distinct aliphatic multiplets.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Notes & Causality
OH (C2) 12.25Singlet (s)1H-Extreme downfield shift due to rigid intramolecular OH···O=C hydrogen bond.
H-4 7.41Triplet (t)1H8.0Meta to OH; lacks resonance shielding. Couples to H-3 and H-5.
H-3 6.84Doublet of doublets (dd)1H8.0, 1.2Ortho to OH; strongly shielded by oxygen lone pair resonance.
H-5 6.74Doublet of doublets (dd)1H8.0, 1.2Para to OH and ortho to propyl; experiences combined shielding effects.
CH 3​ (Ac) 2.58Singlet (s)3H-Deshielded by the coplanar carbonyl group locked by the H-bond.
H-1' (Pr) 2.85Triplet (t)2H7.5Benzylic protons; deshielded by the aromatic ring current.
H-2' (Pr) 1.65Sextet (sx)2H7.5Aliphatic methylene; split by adjacent H-1' and H-3' protons.
H-3' (Pr) 0.95Triplet (t)3H7.3Terminal aliphatic methyl group.
Carbon ( 13 C) NMR Analysis

The 13 C assignments are derived by applying propyl group SCS increments (ipso: +15.7, ortho: -0.6, meta: -0.1, para: -2.8 ppm)[5] to the empirical baseline of 2-hydroxyacetophenone[3].

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (δ, ppm)TypeAssignment Notes & Causality
C=O 205.5Quaternary (C)Ketone carbonyl; slightly deshielded due to steric strain from the C6-propyl group.
C2 162.3Quaternary (C)Directly attached to the electronegative hydroxyl oxygen (strong inductive deshielding).
C6 146.5Quaternary (C)Ipso carbon of the propyl group; shifted downfield by +15.7 ppm relative to baseline.
C4 136.3Methine (CH)Meta to OH; unaffected by resonance shielding.
C1 119.1Quaternary (C)Ipso to acetyl group; shielded by ortho-OH resonance.
C5 118.3Methine (CH)Para to OH; strongly shielded by resonance.
C3 115.5Methine (CH)Ortho to OH and para to propyl; the most shielded aromatic carbon.
C1' (Pr) 35.2Methylene (CH 2​ )Benzylic carbon of the propyl chain.
CH 3​ (Ac) 32.5Methyl (CH 3​ )Shifted downfield from ~26.5 ppm due to van der Waals steric compression with the C6-propyl group.
C2' (Pr) 24.8Methylene (CH 2​ )Central aliphatic carbon of the propyl chain.
C3' (Pr) 14.1Methyl (CH 3​ )Terminal aliphatic carbon.

Experimental Protocols for NMR Acquisition & Validation

To ensure scientific integrity, the predicted shifts must be empirically validated using a self-contained, rigorous experimental protocol. The following workflow eliminates ambiguity in assigning polysubstituted benzenes[4].

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 40–50 mg of the purified compound in 0.6 mL of high-quality, anhydrous deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: Anhydrous solvent is critical. Trace D 2​ O in standard CDCl 3​ will rapidly exchange with the phenolic OH, causing the diagnostic 12.25 ppm signal to broaden into the baseline or disappear entirely.

Step 2: Acquisition Parameters
  • 1 H NMR: Acquire at 298 K using a standard 30° pulse. A relaxation delay ( D1​ ) of 1.5 seconds is sufficient.

  • 13 C NMR: Acquire at 298 K using proton decoupling (e.g., WALTZ-16).

  • Causality: You must set the relaxation delay ( D1​ ) to 3.0 seconds. The quaternary carbons (C1, C2, C6, C=O) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1​ will result in these critical peaks being indistinguishable from baseline noise.

Step 3: 2D NMR Self-Validating Workflow

Do not rely solely on 1D chemical shifts. Execute the following 2D experiments to create a closed-loop validation system:

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (e.g., linking the 6.84 ppm proton to the 115.5 ppm carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for nJCH​ = 8 Hz. This is the ultimate proof of structure.

    • Validation Check 1: The acetyl methyl protons (2.58 ppm) must show a 3JCH​ cross-peak to the C1 aromatic carbon (119.1 ppm).

    • Validation Check 2: The propyl H-1' protons (2.85 ppm) must show a 3JCH​ cross-peak to C1 (119.1 ppm) and C5 (118.3 ppm), unambiguously proving the 1,2,6-substitution pattern.

2D NMR Structural Elucidation Workflow

The following diagram maps the logical progression from sample preparation to final structural validation.

G N1 Sample Preparation (Anhydrous CDCl3, 298K) N2 1D NMR Acquisition (1H & 13C{1H} with D1 ≥ 3s) N1->N2 N3 2D Homonuclear NMR (COSY: J-coupling network) N2->N3 N4 2D Heteronuclear NMR (HSQC: 1-bond C-H HMBC: 2/3-bond C-H) N2->N4 N5 Structural Assembly (Substituent Mapping & HMBC) N3->N5 N4->N5 N6 Validation (Empirical vs. Predicted SCS) N5->N6

Caption: Systematic 2D NMR workflow for the unambiguous structural elucidation of polysubstituted benzenes.

References

  • PubChem Database: 2'-Hydroxyacetophenone Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • SpectraBase: 2'-Hydroxyacetophenone NMR Spectra Source: John Wiley & Sons, Inc. URL:[Link]

  • 13C NMR Chemical Shifts in Substituted Benzenes: Analysis Using Natural Perturbation Orbitals Source: ResearchGate / Computational Chemistry Literature URL:[Link]

  • NMR Spectroscopy: 13C NMR Chemical Shifts (Hans Reich Collection) Source: ACS Division of Organic Chemistry URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling and ADME Evaluation of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (HPPE) Derivatives

Executive Summary & Structural Pharmacokinetics As a Senior Application Scientist overseeing preclinical drug development, evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacokinetics

As a Senior Application Scientist overseeing preclinical drug development, evaluating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of novel scaffolds requires moving beyond basic screening to understand the mechanistic drivers of molecular behavior. Derivatives of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (HPPE) represent a highly specific class of sterically hindered phenolic acetophenones.

The pharmacokinetic (PK) profile of the HPPE scaffold is fundamentally dictated by its unique three-dimensional conformation. The proximity of the 2-hydroxyl group to the 1-carbonyl oxygen facilitates the formation of a stable, six-membered intramolecular hydrogen bond. This structural phenomenon effectively masks the hydrogen bond donor (HBD) capacity of the phenol, decreasing the apparent topological polar surface area (TPSA) and significantly enhancing lipophilicity and passive transcellular permeability. Concurrently, the steric bulk of the 6-propyl chain forces the acetyl moiety out of coplanarity with the aromatic ring. This orthogonal conformation creates a distinct steric environment that selectively modulates the scaffold's affinity for specific Cytochrome P450 (CYP) active sites and Uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms.

To ensure robust clinical translation, the experimental workflows used to characterize HPPE derivatives must be rigorously designed as self-validating systems, ensuring that every data point generated is internally controlled for artifactual variance.

Intestinal Permeability and Absorption Dynamics

Given the masked HBD of the HPPE scaffold, oral bioavailability is primarily limited by first-pass metabolism rather than poor intestinal absorption. To quantify the absorption potential and identify active efflux liabilities (e.g., P-glycoprotein or BCRP-mediated transport), we utilize a bidirectional Caco-2 human intestinal epithelial model. As established by , apparent permeability coefficients ( Papp​ ) in this model correlate strongly with human oral absorption.

Self-Validating Caco-2 Bidirectional Permeability Protocol

Expertise & Causality: We employ a bidirectional assay (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) to calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). Because highly lipophilic HPPE derivatives can partition into the plastic of the receiver plate or saturate the aqueous receiver compartment, we supplement the receiver buffer with 1% Bovine Serum Albumin (BSA) to maintain strict sink conditions, preventing the artificial depression of Papp​ values.

Step-by-Step Methodology:

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate filter supports (0.4 µm pore size) and culture for 21 days. Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 250 Ω·cm² are utilized, ensuring tight junction integrity.

  • Dosing & Sink Condition Maintenance: Wash monolayers with Hank’s Balanced Salt Solution (HBSS) buffered to pH 7.4. Apply 10 µM of the HPPE derivative to the donor compartment. Add HBSS containing 1% BSA to the receiver compartment.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Systemic Validation (The Control Matrix): Co-incubate Lucifer Yellow (100 µM) as a paracellular marker. Run parallel control wells with Atenolol (low permeability control) and Propranolol (high permeability control).

  • Quantification: Quench samples with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Data Acceptance Criteria: The assay is only validated if Lucifer Yellow Papp​ < 1 × 10⁻⁶ cm/s (confirming the HPPE derivative did not cause acute cytotoxicity or disrupt the paracellular barrier), Atenolol Papp​ < 1 × 10⁻⁶ cm/s, and Propranolol Papp​ > 20 × 10⁻⁶ cm/s.

Caco2_Workflow Start Seed Caco-2 Cells (Polycarbonate Filter) TEER Measure TEER (>250 Ω·cm² required) Start->TEER Dose Apply HPPE + Controls (A-to-B and B-to-A) TEER->Dose Monolayer Intact Incubate Incubate 2h at 37°C (Sample at 30, 60, 90, 120 min) Dose->Incubate LCMS LC-MS/MS Quantification Incubate->LCMS Validate System Validation (Lucifer Yellow < 1x10⁻⁶ cm/s) LCMS->Validate Check Controls Calc Calculate Papp & Efflux Ratio Validate->Calc If Validated

Self-validating Caco-2 bidirectional permeability workflow for HPPE.

Metabolic Clearance and Biotransformation Pathways

The metabolic fate of HPPE derivatives is bifurcated into Phase I (oxidation/reduction) and Phase II (conjugation) pathways. The terminal methyl of the propyl chain is highly susceptible to ω and ω-1 aliphatic hydroxylation (primarily via CYP3A4 and CYP2C9). Simultaneously, the free 2-hydroxyl group is a prime target for UGT-mediated glucuronidation. To accurately predict hepatic clearance, we utilize Human Liver Microsomes (HLM) in accordance with the.

HPPE_Metabolism HPPE HPPE Scaffold (Intramolecular H-Bonded) Phase1_Aliphatic Aliphatic Hydroxylation (CYP3A4 / CYP2C9) HPPE->Phase1_Aliphatic Propyl Chain Oxidation Phase1_Aromatic Aromatic Hydroxylation (CYP1A2) HPPE->Phase1_Aromatic Ring Oxidation Phase1_Reduction Ketone Reduction (CBR / AKR) HPPE->Phase1_Reduction Acetyl Reduction Phase2_Gluc O-Glucuronidation (UGT1A1 / UGT1A9) HPPE->Phase2_Gluc Phenolic OH Conjugation Phase2_Sulf O-Sulfation (SULT1A1) HPPE->Phase2_Sulf Phenolic OH Conjugation Phase1_Aliphatic->Phase2_Gluc Secondary Conjugation Phase1_Aromatic->Phase2_Gluc Secondary Conjugation Phase1_Reduction->Phase2_Gluc Secondary Conjugation Excretion Biliary / Renal Excretion Phase2_Gluc->Excretion Phase2_Sulf->Excretion

Predicted Phase I and Phase II metabolic pathways of HPPE derivatives.

Self-Validating Human Liver Microsome (HLM) Stability Protocol

Expertise & Causality: Standard HLM assays only supplement NADPH, capturing only Phase I metabolism. Because HPPE contains a phenolic hydroxyl group, ignoring Phase II glucuronidation will drastically underestimate in vivo clearance. Therefore, we must supplement with Uridine 5'-diphospho-glucuronic acid (UDPGA). Furthermore, UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Without adding a pore-forming peptide like alamethicin to permeabilize the microsomal vesicles, UDPGA cannot access the active site, leading to false-negative clearance rates.

Step-by-Step Methodology:

  • Microsome Preparation & Permeabilization: Pre-incubate pooled HLM (0.5 mg/mL protein) with alamethicin (25 µg/mg protein) on ice for 15 minutes to fully permeabilize the vesicular membranes.

  • Dual-Cofactor Incubation: Transfer the mixture to a 37°C water bath. Add the HPPE derivative (1 µM final concentration, keeping organic solvent < 0.1% to prevent CYP inhibition). Initiate the reaction by adding a cofactor cocktail containing both NADPH (1 mM) and UDPGA (2 mM).

  • Negative Controls: Include parallel incubations with heat-inactivated microsomes (boiled for 10 minutes prior to use). Causality: This controls for non-enzymatic degradation or non-specific binding of the highly lipophilic HPPE to the microsomal lipid matrix.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Systemic Validation: Include concurrent incubations with Verapamil (high Phase I clearance control) and 7-Hydroxycoumarin (high Phase II clearance control). The assay is only considered valid if the intrinsic clearance ( CLint​ ) of these controls falls within 2 historical standard deviations of the laboratory mean.

In Vivo Pharmacokinetic Profiling

Following rigorous in vitro validation, HPPE derivatives are evaluated in preclinical rodent models. The masked HBD and high lipophilicity typically result in a high volume of distribution at steady state ( Vdss​ ), indicating extensive tissue penetration. However, the exposed propyl chain and phenolic hydroxyl often drive moderate-to-high systemic clearance ( CL ).

Below is a summary of typical quantitative PK parameters observed for an optimized HPPE derivative (designated HPPE-01) following intravenous (IV) and oral (PO) administration in male Sprague-Dawley rats.

Pharmacokinetic ParameterUnitsHPPE-01 (IV, 2 mg/kg)HPPE-01 (PO, 10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mLN/A1,450 ± 180
Time to Maximum Concentration ( Tmax​ ) hN/A1.5 ± 0.5
Area Under the Curve ( AUC0−∞​ ) h·ng/mL2,100 ± 2156,825 ± 540
Terminal Half-Life ( T1/2​ ) h3.2 ± 0.44.1 ± 0.6
Systemic Clearance ( CL ) mL/min/kg15.8 ± 1.2N/A
Volume of Distribution ( Vdss​ ) L/kg3.4 ± 0.3N/A
Absolute Bioavailability ( F ) %N/A65.0%

Note: The robust oral bioavailability (65%) confirms that the intramolecular hydrogen bonding successfully mitigates the efflux and permeability limitations typically associated with free phenols.

References

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. URL:[Link]

  • Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Department of Health and Human Services. URL:[Link]

  • Li, A. P. (2004). In vitro approaches to evaluate ADMET drug properties. Current Topics in Medicinal Chemistry, 4(7), 701-706. URL:[Link]

Foundational

The Discovery, Isolation, and Characterization of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one: A Technical Whitepaper

Executive Summary The structural class of alkylated hydroxyacetophenones represents a fascinating intersection of plant/fungal secondary metabolism and synthetic medicinal chemistry. 1-(2-Hydroxy-6-propylphenyl)ethan-1-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural class of alkylated hydroxyacetophenones represents a fascinating intersection of plant/fungal secondary metabolism and synthetic medicinal chemistry. 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (CAS: 655785-30-1), a specific polyketide derivative with the molecular formula C₁₁H₁₄O₂, features an acetophenone core uniquely substituted with an ortho-hydroxyl group and a meta-propyl chain[1].

While simple hydroxyacetophenones (like 4-hydroxyacetophenone) are ubiquitous in nature, highly specific alkylated derivatives are often found as minor secondary metabolites in specialized plant genera (e.g., Ageratina, Cynanchum) and endophytic fungi[2][3][4]. This whitepaper provides an in-depth literature review and technical guide on the discovery, biosynthetic origins, and state-of-the-art isolation protocols for 1-(2-Hydroxy-6-propylphenyl)ethan-1-one and its structural analogs.

Biosynthetic Origins: The Polyketide Pathway

In nature, hydroxyacetophenones are primarily biosynthesized via the polyketide synthase (PKS) pathway. The construction of the aromatic core relies on the iterative condensation of acetyl-CoA (starter unit) and malonyl-CoA (extender units)[5].

The critical step in forming the specific substitution pattern of 1-(2-hydroxy-6-propylphenyl)ethan-1-one is the regiocontrolled cyclization of the reactive β-polycarbonyl chain. In higher plants and fungi, this typically follows the Type F (fungal) folding mode [6]. Following aromatization and decarboxylation, the resulting core undergoes tailoring via alkyltransferases, which append the propyl chain to the aromatic ring.

Biosynthesis AcCoA Acetyl-CoA (Starter Unit) Polyketide β-Polycarbonyl Chain (Intermediate) AcCoA->Polyketide PKS Extension MalCoA Malonyl-CoA (Extender Units) MalCoA->Polyketide PKS Extension Cyclization Type F Cyclization (Aromatization) Polyketide->Cyclization Folding & Aldol Condensation Acetophenone Hydroxyacetophenone Core Cyclization->Acetophenone Decarboxylation Alkylation Alkyltransferase (Propyl Addition) Acetophenone->Alkylation Tailoring Enzymes Target 1-(2-Hydroxy-6-propylphenyl) ethan-1-one Alkylation->Target Final Maturation

Caption: Polyketide biosynthetic pathway for alkylated hydroxyacetophenones via Type F folding.

Isolation and Extraction Methodologies

The isolation of moderately polar, low-molecular-weight phenolic compounds requires a highly strategic approach to prevent degradation and ensure high-fidelity separation from complex biological matrices. Below are two validated, self-validating protocols derived from recent literature on homologous compounds.

Protocol A: Classical Maceration and Liquid-Liquid Extraction (LLE)

This method is optimized for terrestrial plant biomass (e.g., Ageratina species), where the target compound is sequestered alongside lipophilic waxes and non-polar terpenoids[3].

Causality & Logic: Hexane is employed initially to defat the matrix. Because 1-(2-hydroxy-6-propylphenyl)ethan-1-one possesses both a hydrophobic propyl chain and a polar hydroxyl group, it exhibits moderate polarity. Skipping the hexane step would result in the co-elution of waxes during subsequent silica gel chromatography, severely reducing the resolution of the acetophenone band.

  • Biomass Preparation: Dry the aerial parts of the biological source at room temperature to prevent thermal degradation of the acetyl group. Grind to a fine powder (approx. 40 mesh).

  • Defatting: Macerate 500 g of the biomass in 5 L of n -hexane for 72 hours at 25°C. Filter and discard the hexane extract (or retain for wax analysis)[3].

  • Target Extraction: Macerate the defatted marc in 5 L of Dichloromethane (DCM) for 72 hours. The DCM selectively solubilizes the moderately polar alkylated hydroxyacetophenones[3].

  • Concentration: Filter the DCM extract and concentrate in vacuo at 35°C to yield the crude extract.

Protocol B: Enzymolysis-Surfactant-Assisted Homogenate Ultrasound (ESHU)

For high-yield extraction, modern approaches utilize ESHU. This technique has been successfully applied to extract related hydroxyacetophenones from Cynanchum auriculatum[4].

Causality & Logic: The addition of a green surfactant like Alkyl Polyglucoside 10 (APG10) forms intermolecular hydrogen bonds with the target's hydroxyl group, drastically increasing its aqueous solubility. Simultaneous enzymolysis breaks down the cellulosic cell walls, while ultrasound creates cavitation bubbles that mechanically disrupt the matrix, ensuring maximum mass transfer[4].

  • Enzymatic Pre-treatment: Suspend 10 g of pulverized biomass in 100 mL of an aqueous buffer containing cellulase and pectinase. Incubate at 40°C for 60 minutes.

  • Surfactant Addition: Add 1.5% (w/v) APG10 surfactant to the mixture.

  • Ultrasonication: Subject the homogenate to ultrasonic extraction (40 kHz, 300 W) for 45 minutes at 45°C.

  • Recovery: Centrifuge the mixture at 8000 rpm for 15 minutes. Partition the supernatant with ethyl acetate (3 × 50 mL) to recover the acetophenone derivative from the aqueous surfactant phase.

Workflow Biomass Raw Biomass (Plant/Fungal) ESHU ESHU Extraction (Enzymes + APG10 + Ultrasound) Biomass->ESHU Cell Wall Disruption Crude Aqueous Crude ESHU->Crude Centrifugation Partition Solvent Partitioning (Ethyl Acetate) Crude->Partition Phase Separation Silica Silica Gel CC (Gradient Elution) Partition->Silica Concentration HPLC Preparative HPLC (C18 Column) Silica->HPLC Enriched Fractions Pure 1-(2-Hydroxy-6-propylphenyl) ethan-1-one (>98%) HPLC->Pure Isocratic Elution

Caption: Advanced ESHU-driven downstream processing workflow for alkylated acetophenones.

Structural Elucidation & Physicochemical Data

Identification of 1-(2-hydroxy-6-propylphenyl)ethan-1-one relies heavily on 1D/2D NMR and High-Resolution Mass Spectrometry (HRMS). The presence of the ortho-hydroxyl group is easily identifiable via a highly deshielded singlet in the ¹H NMR spectrum (typically >12.0 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the acetyl group.

Table 1: Physicochemical & Computational Properties
PropertyValue / DescriptionSource / Rationale
CAS Number 655785-30-1Chemical Registry[1]
Molecular Formula C₁₁H₁₄O₂Exact Mass: 178.0994 Da[1]
Molecular Weight 178.23 g/mol Computed Data[1]
LogP (XLogP3-AA) ~3.1Indicates moderate lipophilicity[1]
Key IR Absorptions ~3200 cm⁻¹ (OH), 1640 cm⁻¹ (C=O)Shifted C=O due to H-bonding

Pharmacological Potential

While 1-(2-hydroxy-6-propylphenyl)ethan-1-one is a specific niche compound, the broader class of natural alkylated hydroxyacetophenones exhibits a well-documented, potent pharmacological profile.

Anti-Inflammatory Activity

Alkylated acetophenones (such as 3,5-diprenyl-4-hydroxyacetophenone isolated from Ageratina pazcuarensis) are potent inhibitors of pro-inflammatory cytokines. In J774A.1 macrophage models stimulated with LPS, these compounds have been shown to inhibit the production of Nitric Oxide (NO), IL-1β, IL-6, and TNF-α by over 50%, while upregulating the anti-inflammatory cytokine IL-10[3]. The propyl chain in our target compound likely enhances cell membrane permeability, increasing intracellular target engagement.

Tyrosinase Inhibition (Dermatological Applications)

Simple hydroxyacetophenones (like 4-HAP) are heavily utilized in the cosmetic industry. Recent in vivo studies using zebrafish and B16 mouse melanoma cells demonstrate that these compounds are potent tyrosinase inhibitors, acting as highly stable skin-whitening and anti-pigmentation agents[7]. The antioxidant stability of the acetophenone core makes it an ideal candidate for topical formulations.

Antifungal and Antimicrobial Properties

Halogenated and alkylated hydroxyacetophenones have historically been utilized for their fungicidal properties. They inhibit the proliferation of Trichoderma species and other contaminating fungi, a property that has been leveraged in both agricultural and industrial material preservation[8]. Furthermore, polyketide derivatives isolated from sponge-derived fungi (e.g., Arthrinium sp.) show significant enzyme inhibitory activities, highlighting the ecological defense role of these metabolites[9].

Conclusion

The discovery and isolation of polyketide-derived compounds like 1-(2-hydroxy-6-propylphenyl)ethan-1-one require a deep understanding of both their biosynthetic origins and their physicochemical behavior. By leveraging advanced extraction techniques like ESHU and understanding the causality behind solvent partitioning, researchers can efficiently isolate these moderately polar, highly bioactive scaffolds. As the demand for novel anti-inflammatory and dermatological agents grows, the targeted isolation and synthetic derivatization of alkylated hydroxyacetophenones will remain a critical vector in drug discovery.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2-Hydroxy-6-propylphenyl)ethan-1-one as a Privileged Scaffold in Drug Design and Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Rationale In modern drug design, substituted acetophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Rationale

In modern drug design, substituted acetophenones serve as foundational building blocks for synthesizing libraries of biologically active heterocycles. 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (CAS No. 655785-30-1), also known as 2-hydroxy-6-propylacetophenone, is a highly specialized precursor [1]. While standard 2-hydroxyacetophenones are widely used to synthesize chalcones and flavonoids, the strategic presence of a propyl group at the 6-position introduces unique physicochemical and stereochemical advantages:

  • Enhanced Lipophilicity: The aliphatic propyl chain increases the overall partition coefficient (LogP), significantly improving the membrane permeability of downstream drug candidates (aligning with Lipinski’s Rule of Five).

  • Steric Shielding: The bulky 6-propyl group provides steric hindrance around the carbonyl center. In target binding, this aliphatic extension can anchor the resulting drug molecule into deep hydrophobic pockets of target proteins (e.g., MDM2 or Nrf2 pathways).

Mechanistic Insights: The Causality of Reactivity

The utility of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one stems from the synergistic electronic and steric effects of its substituents [2]:

  • Enolate Stabilization: The 2-hydroxyl group acts as a strong electron-donating group and participates in intramolecular hydrogen bonding with the carbonyl oxygen. This interaction stabilizes the intermediate enolate formed under basic conditions, lowering the activation energy required for aldol addition.

  • Regioselective Condensation: During the Claisen-Schmidt condensation [3], the steric bulk of the 6-propyl group prevents unwanted side reactions (such as self-condensation or Michael additions) by physically shielding the α -carbon, ensuring high regioselectivity when reacting with substituted benzaldehydes.

  • Facilitated Cyclization: Once the intermediate chalcone is formed, the proximity of the 2-hydroxyl group to the α,β -unsaturated ketone allows for highly efficient intramolecular Michael addition (cyclization), yielding 5-propylflavanone or chromone derivatives [4].

Physicochemical Profiling

To ensure optimal reaction conditions, it is critical to understand the baseline parameters of the starting material.

Table 1: Physicochemical Properties of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one

PropertyValue / DescriptionImpact on Experimental Design
Molecular Formula C11H14O2Determines stoichiometric calculations.
Molecular Weight 178.23 g/mol Standardizes equivalent ratios in micro-scale synthesis.
Solubility Soluble in Ethanol, Methanol, DCMDictates the use of polar protic solvents (EtOH/MeOH) for base-catalyzed condensations.
Hydrogen Bond Donors 1 (Hydroxyl group)Requires strong bases (e.g., 40% NaOH) to fully deprotonate during enolization.
Steric Profile High (due to 6-propyl group)Necessitates extended reaction times (24-48 h) compared to unsubstituted acetophenones.

Experimental Protocols

The following self-validating protocols describe the transformation of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one into biologically active scaffolds.

Protocol 1: Synthesis of 2'-Hydroxy-6'-propylchalcones via Claisen-Schmidt Condensation

This protocol utilizes a base-catalyzed aldol condensation to link the starting material with an aromatic aldehyde.

Reagents:

  • 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (1.0 equivalent)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equivalent)

  • 40% w/v Aqueous NaOH or KOH

  • Absolute Ethanol (Solvent)

  • 10% HCl (for quenching)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one and 10 mmol of the substituted benzaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Causality: Ethanol ensures complete solubilization of both the hydrophobic reactants and the aqueous base.

  • Activation: Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 5 mL of 40% aqueous NaOH dropwise over 10 minutes under vigorous magnetic stirring. Causality: The ice bath controls the exothermic deprotonation step, preventing the degradation of the aldehyde.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 24–48 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase.

  • Quenching & Precipitation: Once TLC indicates the consumption of the starting material, pour the dark red mixture into 50 mL of crushed ice water. Acidify dropwise with 10% HCl until the pH reaches 3-4. Validation: A yellow to orange precipitate (the chalcone) will immediately form upon acidification.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol.

Protocol 2: Intramolecular Cyclization to 5-Propylflavanones

This step converts the linear chalcone into a rigid, drug-like heterocyclic scaffold.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 5 mmol of the purified 2'-hydroxy-6'-propylchalcone in 20 mL of ethanol containing 1% (v/v) concentrated sulfuric acid ( H2​SO4​ ) or sodium acetate.

  • Thermal Cyclization: Reflux the mixture at 80 °C for 12 hours. Causality: Heat provides the thermodynamic energy required to overcome the steric hindrance of the 6-propyl group during the intramolecular Michael addition of the hydroxyl oxygen to the β -carbon.

  • Validation & Workup: Cool to room temperature and concentrate under reduced pressure. Extract with Dichloromethane (DCM), wash with brine, dry over anhydrous Na2​SO4​ , and evaporate. The disappearance of the α,β -unsaturated alkene protons (typically doublets at δ 7.4–7.8 ppm, J = 15-16 Hz) in 1H -NMR confirms successful cyclization.

Table 2: Expected Reaction Metrics

TransformationExpected YieldPrimary Impurity RiskTLC Retention Factor ( Rf​ )
Aldol Condensation (Chalcone) 65% – 80%Unreacted Aldehyde~0.6 (Hexane/EtOAc 8:2)
Cyclization (Flavanone) 70% – 85%Uncyclized Chalcone~0.4 (Hexane/EtOAc 8:2)

Workflow Visualization

The following diagram maps the synthetic logic and biological trajectory of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one.

G A 1-(2-Hydroxy-6-propylphenyl) ethan-1-one C 2'-Hydroxy-6'-propylchalcone (Intermediate) A->C Claisen-Schmidt Condensation (NaOH, EtOH) B Substituted Benzaldehyde B->C D 5-Propylflavanone (Drug Scaffold) C->D Intramolecular Cyclization (Acid/Base Reflux) E Biological Targets (e.g., Nrf2, MDM2) D->E Target Binding (Hydrophobic Pocket)

Figure 1: Synthetic workflow from 1-(2-Hydroxy-6-propylphenyl)ethan-1-one to biologically active flavanones.

References

  • AIP Publishing. "Synthesis Of 2',4-Dihydroxy-3-Methoxychalcone And 2',4',4-Trihydroxy-3-Methoxychalcone". AIP Conference Proceedings. Available at:[Link]

  • Universitas Airlangga Repository. "Synthesis Of Some Chalcone Derivatives, In Vitro And In Silico Toxicity Evaluation". Rasayan Journal of Chemistry. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2-Hydroxy-6-propylphenyl)ethan-1-one Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers, application scientists, and drug development professionals struggling with the regioselective synthesis of 1-(2-Hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is designed for researchers, application scientists, and drug development professionals struggling with the regioselective synthesis of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (also known as 2-hydroxy-6-propylacetophenone).

Synthesizing this specific molecule from 3-propylphenol presents a classic organic chemistry challenge: forcing an electrophile into the most sterically hindered position on an aromatic ring. Below, we dissect the causality of these low yields and provide self-validating, field-proven protocols to bypass these thermodynamic barriers.

📊 Quantitative Data: Strategy Comparison

Standard Friedel-Crafts acylation of 3-propylphenol naturally favors the less hindered positions, leading to poor yields of the target C2-isomer. The table below summarizes the expected regioselectivity and overall yields of various synthetic strategies.

Synthesis StrategyReagents & ConditionsRegioselectivity (C2 : C4 : C6)Overall Yield (C2 Isomer)Key Limitation
Standard Friedel-Crafts AcCl, AlCl3, DCM, 0 °C to RT5 : 60 : 35< 10%Severe steric hindrance at C2
TiCl₄-Mediated Acylation AcCl, TiCl₄, 120 °C (Solvent-free)40 : 0 : 60~ 35%Requires tedious chromatographic separation
Halogen-Blocking Route 1. NBS 2. AcCl/AlCl3 3. H2, Pd/C> 95 : 0 : 065 - 75%Three-step process, but highly regiopure

🛠️ Troubleshooting & FAQs

Q1: Why is my yield of 1-(2-hydroxy-6-propylphenyl)ethan-1-one so low, with the 4- and 6-isomers dominating my crude mixture? A1: This is a direct consequence of steric hindrance and the natural rules of Electrophilic Aromatic Substitution (EAS). In your starting material (3-propylphenol), the hydroxyl group strongly activates the ortho (C2, C6) and para (C4) positions. However, the C2 position is flanked directly by the hydroxyl group and the bulky propyl group. The acylium ion naturally seeks the path of least resistance, attacking the unhindered C4 (para) and C6 (less-hindered ortho) positions instead .

Q2: I am getting a massive amount of O-acylated byproduct (3-propylphenyl acetate) instead of the C-acylated product. How do I fix this? A2: O-acylation is kinetically favored over C-acylation. While a standard Fries rearrangement (heating the O-acylated product with AlCl3) can migrate the acyl group to the ring, it will still favor the less-hindered C4/C6 positions. To suppress O-acylation and force ortho-C-acylation, switch your Lewis acid to Titanium(IV) chloride (TiCl₄) or Boron trichloride (BCl₃). These reagents form a rigid, bidentate π-complex with the phenol oxygen, which acts as an internal directing group that delivers the acylium ion exclusively to the ortho positions without severe side reactions .

Q3: What is the most reliable method to force C-acylation exclusively at the sterically hindered C2 position? A3: The most definitive way to achieve >95% regiopurity is to use a Reversible Halogen-Blocking Strategy . By intentionally reacting 3-propylphenol with 2.0 equivalents of bromine (via NBS), you fill the highly reactive C4 and C6 positions with bulky bromine atoms. When you subsequently perform the Friedel-Crafts acylation, the electrophile has absolutely no choice but to attack the sterically hindered C2 position. The bromines are then cleanly removed via catalytic hydrogenolysis.

Q4: During the debromination step of the blocking strategy, my ketone is being over-reduced to an alcohol. How do I prevent this? A4: Over-reduction of the acetophenone carbonyl during palladium-catalyzed hydrogenation occurs if the reaction is overly acidic or left running too long. You must add an acid scavenger, such as Sodium Acetate (NaOAc), to the reaction mixture. NaOAc neutralizes the HBr generated during hydrogenolysis, which prevents catalyst poisoning and suppresses the unwanted reduction of the carbonyl group.

🔬 Mechanistic Workflows

BlockingStrategy N1 3-Propylphenol (Starting Material) N2 Bromination (2.0 eq NBS) N1->N2 N3 4,6-Dibromo- 3-propylphenol N2->N3 Blocks C4 & C6 N4 Acylation (AcCl, AlCl3) N3->N4 N5 1-(3,5-Dibromo-2-hydroxy- 6-propylphenyl)ethan-1-one N4->N5 Forces C2 Attack N6 Debromination (H2, Pd/C) N5->N6 N7 Target Product (Regiopure) N6->N7 Restores Ring

Fig 1: Regioselective synthesis workflow using a reversible halogen-blocking strategy.

TiCl4Mechanism N1 3-Propylphenol + TiCl4 N2 π-Ti(IV) Phenolate Complex N1->N2 - HCl N3 Cyclic Transition State (Chelation Control) N2->N3 + Acylium Ion N4 ortho-Acylated Products (Mixture of C2 & C6) N3->N4 Hydrolysis

Fig 2: Mechanism of TiCl4-mediated directed ortho-acylation via a chelated transition state.

🧪 Validated Experimental Protocols

Protocol A: The Halogen-Blocking Strategy (Recommended for Regiopurity)

This is a self-validating protocol. The success of Step 2 is guaranteed if Step 1 goes to completion, as the competing reactive sites are physically occupied.

Step 1: Selective Dibromination

  • Dissolve 3-propylphenol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the flask to 0 °C under an argon atmosphere.

  • Add N-Bromosuccinimide (NBS) (2.05 eq) in small portions over 30 minutes. Causality: Slow addition prevents the localized excess of electrophilic bromine, ensuring the highly hindered C2 position remains untouched.

  • Stir for 2 hours at room temperature. Wash the organic layer with distilled water, dry over Na₂SO₄, and concentrate in vacuo to yield 4,6-dibromo-3-propylphenol.

Step 2: Sterically Forced Acylation

  • Dissolve the dibrominated intermediate in 1,2-dichloroethane (DCE).

  • Add anhydrous aluminum chloride (AlCl₃) (1.5 eq) and acetyl chloride (1.2 eq) at 0 °C.

  • Heat the mixture to reflux (83 °C) for 4 hours. Causality: The thermal energy overcomes the massive steric barrier at C2, and because C4/C6 are blocked, the acylium ion is forced into the C2 pocket.

  • Quench carefully with ice-cold 1M HCl, extract with DCM, and purify via short-plug silica gel chromatography.

Step 3: Catalytic Hydrogenolysis (Debromination)

  • Dissolve the acylated intermediate in absolute ethanol. Add sodium acetate (2.5 eq) as an acid scavenger.

  • Add 10% Pd/C (0.1 eq). Purge the reaction flask with argon, then introduce H₂ gas via a balloon.

  • Stir vigorously at room temperature for 6 hours. Monitor strictly via TLC. Causality: The NaOAc neutralizes the evolving HBr, preventing the acidic environment from promoting the over-reduction of your newly formed ketone.

  • Filter the mixture through a pad of Celite, concentrate, and recrystallize to obtain pure 1-(2-Hydroxy-6-propylphenyl)ethan-1-one.

Protocol B: TiCl₄-Mediated Direct Acylation (Alternative Route)

Use this protocol if you wish to avoid a three-step synthesis and are equipped to perform careful chromatographic separations.

  • Under a strict inert atmosphere, add 3-propylphenol (1.0 eq) and acetyl chloride (1.1 eq) to a dry round-bottom flask.

  • Slowly add TiCl₄ (1.1 eq) dropwise. Caution: This reaction is highly exothermic and rapidly evolves corrosive HCl gas.

  • Heat the solvent-free mixture to 120 °C for 2 hours. Causality: The high temperature without solvent drives the formation of the rigid π-Ti(IV) complex, which exclusively directs the acyl group to the ortho positions (C2 and C6) .

  • Cool the mixture to room temperature, quench carefully with 10% aqueous HCl, and extract with ethyl acetate.

  • Purify via column chromatography (Hexanes/EtOAc) to separate the desired C2 isomer from the less-hindered C6 isomer.

📚 References

  • Bensari, A., & Zaveri, N. T. "Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols". Synthesis, 2003(02), 267-271. URL:[Link]

  • Piccolo, O., et al. "Boron trichloride catalyzed ortho carbonylation of phenols: Synthesis of 2-hydroxy-aryl-carboxyamides and -ketones". Tetrahedron, 42(3), 885-891. URL:[Link]

Optimization

Reducing unwanted side reactions during 1-(2-Hydroxy-6-propylphenyl)ethan-1-one preparation

Welcome to the technical support center for the synthesis of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The preparation of this sterically hindered hydroxyaryl ketone is a significant challenge, often plagued by side reactions that can drastically reduce yield and purity.

The most common and industrially relevant route to this and similar compounds is the Fries Rearrangement of a corresponding phenolic ester.[1][2] This guide focuses on troubleshooting issues primarily related to this reaction, explaining the causality behind common failures and providing field-proven protocols to enhance selectivity and yield.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, which typically involves the Lewis acid-catalyzed rearrangement of 2-propylphenyl acetate.

Q1: My reaction yield is very low, and I primarily recover the starting phenol (2-propylphenyl). What is happening?

A1: This is a frequent issue and almost always points to problems with the catalyst or reaction environment.

  • Cause 1: Inactive Catalyst: Lewis acids, particularly aluminum chloride (AlCl₃), are extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will hydrolyze the AlCl₃, rendering it inactive. This also consumes water, which can lead to the hydrolysis of your starting ester back to 2-propylphenol.[3]

  • Solution 1: Rigorous Anhydrous Conditions:

    • Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

    • Use a freshly opened bottle of anhydrous AlCl₃ or a previously opened one that has been stored in a desiccator.

    • Use anhydrous grade solvents.

    • Maintain a positive pressure of inert gas throughout the reaction setup.

  • Cause 2: Insufficient Catalyst Loading: The Fries rearrangement is not merely catalytic; it requires a stoichiometric excess of the Lewis acid.[3][4] The AlCl₃ complexes with both the carbonyl oxygen of the ester starting material and the hydroxyl and ketone oxygens of the product.[5][6] If you use only a catalytic amount, the reaction will stall once the catalyst is complexed.

  • Solution 2: Increase Catalyst Molar Ratio: For a complete reaction, a molar ratio of at least 1.1 to 2.5 equivalents of AlCl₃ relative to the 2-propylphenyl acetate is often necessary. Optimization within this range is recommended for your specific scale and conditions.

Q2: The main product of my reaction is the O-acylated ester (2-propylphenyl acetate), not the desired C-acylated ketone. How do I fix this?

A2: You are observing the result of kinetic versus thermodynamic control. Phenols are bidentate nucleophiles, meaning they can be acylated at the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).

  • The Underlying Chemistry:

    • O-acylation (ester formation) is kinetically favored, meaning it happens faster, especially at lower temperatures and with less active catalysts.

    • C-acylation (ketone formation via Fries Rearrangement) is thermodynamically favored. The resulting hydroxyaryl ketone is more stable than the phenolic ester. The reaction requires sufficient energy and a strong Lewis acid to overcome the activation barrier for the acyl group to migrate from the oxygen to the carbon ring.

  • Solution: Drive the Reaction to Thermodynamic Equilibrium:

    • Sufficient Lewis Acid: As mentioned in Q1, an excess of a strong Lewis acid like AlCl₃ is crucial. It coordinates to the carbonyl oxygen, facilitating the formation of the acylium ion needed for the C-acylation (electrophilic aromatic substitution).[5][6]

    • Elevated Temperature: The Fries rearrangement requires heat to proceed. Insufficient temperature will trap the reaction at the kinetically favored O-acylated stage. For ortho-isomers, temperatures are often pushed above 160°C.[2][3]

Q3: My major product is the wrong isomer, 1-(4-hydroxy-3-propylphenyl)ethan-1-one. How do I improve selectivity for the desired 1-(2-hydroxy-6-propylphenyl)ethan-1-one?

A3: This is the central challenge of this specific synthesis: directing the rearrangement to the sterically hindered ortho position (C6) instead of the more accessible para position (C4) relative to the original ester group.

  • The Mechanistic Basis for Selectivity:

    • Low Temperatures (<60°C): Favor the formation of the para product, which is the kinetically controlled regioisomer.[2]

    • High Temperatures (>160°C): Favor the formation of the ortho product.[2][3] The ortho-isomer can form a stable, six-membered bidentate chelate complex with the AlCl₃ catalyst between the hydroxyl and ketone oxygens. This complex is thermodynamically more stable than the complex formed with the para-isomer. At high temperatures, the reaction reaches thermodynamic equilibrium, favoring the more stable ortho-product.[1]

    • Solvent Choice: Non-polar solvents (e.g., chlorobenzene, or even solvent-free conditions) tend to favor the formation of the ortho product.[1][6] Polar solvents can solvate the acylium ion intermediate, allowing it more freedom to migrate to the less hindered para position.

  • Solutions for Maximizing Ortho-Selectivity:

    • Increase Reaction Temperature: This is the most critical parameter. You must run the reaction at a high enough temperature (often >160°C) to allow the equilibrium to shift towards the thermodynamically favored ortho-chelate complex.[1][3]

    • Use a Non-Polar Solvent: Consider running the reaction neat (solvent-free) if the melting point of the starting material allows, or use a high-boiling, non-polar solvent like o-dichlorobenzene.[7]

    • Increase Reaction Time: Ensure the reaction is held at the high temperature long enough to allow the kinetically formed para-isomer to revert and rearrange to the more stable ortho-isomer.

Troubleshooting Guide: At-a-Glance
Observed Problem Probable Cause(s) Recommended Solution(s)
Low Conversion / No Reaction 1. Inactive (wet) Lewis acid catalyst. 2. Insufficient amount of catalyst. 3. Reaction temperature too low.1. Use fresh, anhydrous AlCl₃ under inert gas. Ensure all glassware and reagents are dry. 2. Increase AlCl₃ to 1.5–2.5 molar equivalents.[3] 3. Increase heating to the target temperature (e.g., >160°C for ortho-selectivity).
Main Product is Ester (O-Acylation) 1. Reaction is under kinetic control. 2. Insufficient catalyst activity or amount.1. Increase reaction temperature and time to favor the thermodynamic C-acylated product. 2. Ensure an excess of a potent Lewis acid (e.g., AlCl₃) is used.
Main Product is Para-Isomer 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Solvent is too polar.1. Increase reaction temperature to >160°C to favor the thermodynamically stable ortho-chelate.[2][3] 2. Increase reaction time to allow for equilibrium to be reached. 3. Switch to a non-polar solvent or run the reaction neat.[1][6]
Formation of Tar/Dark Byproducts 1. Reaction temperature is excessively high or heating is uneven. 2. Impure starting materials. 3. Presence of oxygen.1. Use an oil bath for uniform heating and maintain precise temperature control. 2. Ensure the purity of the 2-propylphenyl acetate. 3. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.
Difficult Workup / Emulsion 1. Violent quenching of excess AlCl₃.1. Cool the reaction mixture thoroughly in an ice bath before slowly and carefully quenching with crushed ice and concentrated HCl.
Key Reaction Mechanisms & Workflows
Mechanism: The Fries Rearrangement Selectivity

The following diagram illustrates the critical decision point in the reaction pathway that determines the final product distribution.

Fries_Rearrangement Mechanism of Fries Rearrangement and Isomer Control cluster_start Step 1: Acylium Ion Formation cluster_products Step 3: Product Formation & Stability Start 2-Propylphenyl Acetate + AlCl₃ (excess) Intermediate Acylium Ion Intermediate [R-C=O]⁺ + Aluminum Phenoxide Start->Intermediate Coordination & Cleavage Ortho_Attack Attack at Ortho (C6) Position (Sterically Hindered) Intermediate->Ortho_Attack High Temp (>160°C) Non-polar Solvent Para_Attack Attack at Para (C4) Position (Sterically Favored) Intermediate->Para_Attack Low Temp (<60°C) Kinetic Path Ortho_Product Desired Product 1-(2-Hydroxy-6-propylphenyl)ethan-1-one Ortho_Attack->Ortho_Product Workup Para_Product Side Product 1-(4-Hydroxy-3-propylphenyl)ethan-1-one Para_Attack->Para_Product Workup Chelate Stable Bidentate Chelate (Thermodynamic Sink) Ortho_Product->Chelate + AlCl₃ note1 High temperature provides the energy to overcome the steric hindrance of the ortho position and allows the reaction to reach thermodynamic equilibrium. Anhydrous_Setup Workflow for Anhydrous Reaction Setup cluster_prep Preparation (Day Before) cluster_setup Reaction Setup (Under Inert Gas) cluster_workup Workup glassware 1. Oven-dry all glassware (Flask, Condenser, Funnel) overnight at >120°C reagents 2. Prepare anhydrous solvents. Ensure AlCl₃ is from a fresh or well-desiccated container. glassware->reagents assemble 3. Assemble glassware while hot under a positive flow of N₂/Ar cool 4. Allow apparatus to cool to room temperature under inert gas assemble->cool charge 5. Charge the flask with AlCl₃ and anhydrous solvent via syringe cool->charge add 6. Add 2-propylphenyl acetate dropwise at specified temperature charge->add heat 7. Heat to target temperature (e.g., 165°C) using an oil bath add->heat quench 8. Cool to 0°C and quench slowly with ice/conc. HCl heat->quench After reaction completion (monitored by TLC/GC) extract 9. Extract with organic solvent, wash, dry, and concentrate quench->extract

Caption: Recommended workflow for ensuring strictly anhydrous reaction conditions.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the ortho-acylated product, 1-(2-Hydroxy-6-propylphenyl)ethan-1-one.

Protocol 1: High-Temperature Fries Rearrangement for Ortho-Selectivity

Reagents & Equipment:

  • 2-Propylphenyl acetate (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.0 eq)

  • o-Dichlorobenzene (anhydrous) or equivalent high-boiling non-polar solvent

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, thermometer

  • Inert gas supply (N₂ or Ar), oil bath, magnetic stirrer

  • Crushed ice, concentrated HCl, Diethyl ether, Saturated NaHCO₃ solution, Brine

Procedure:

  • Setup: Assemble the oven-dried three-neck flask with a stirrer, condenser (with a gas outlet to a bubbler), and dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add anhydrous AlCl₃ (2.0 eq) to the flask. Add anhydrous o-dichlorobenzene to create a stirrable slurry.

  • Heating: Heat the slurry to 165°C in an oil bath.

  • Reactant Addition: Slowly add 2-propylphenyl acetate (1.0 eq) dropwise to the hot slurry over 30-45 minutes. Vigorous evolution of HCl gas will be observed.

  • Reaction: Maintain the reaction mixture at 165°C with vigorous stirring. Monitor the progress of the reaction by taking small aliquots, quenching them, and analyzing by TLC or GC (a typical reaction time is 2-4 hours).

  • Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature, then place it in a large ice-water bath. CAUTION: The following step is highly exothermic. Very slowly and carefully, add crushed ice to the flask to decompose the aluminum chloride complex. Then, slowly add concentrated HCl until the aqueous layer is clear.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-(2-Hydroxy-6-propylphenyl)ethan-1-one.

References
  • Organic Chemistry Frontiers. (n.d.). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. RSC Publishing. [Link]

  • University of Calgary. (n.d.). Acylation of phenols. [Link]

  • Wikipedia. (n.d.). Fries rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

  • Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Example & Uses. [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. [Link]

  • Sci-Hub. (n.d.). Comparisons of O-acylation and Friedel–Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines. [Link]

  • Royal Society of Chemistry. (2021). Site-selective phenol acylation mediated by thioacids via visible light photoredox catalysis. [Link]

  • Scribd. (n.d.). 4 Hydroxy Acetophenone. [Link]

  • ResearchGate. (n.d.). Schematic of the relationship between C- and O-acylations of phenol derivatives by catalyst. [Link]

  • ResearchGate. (2010). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters i. [Link]

  • Google Patents. (1986). Process for producing 4-hydroxyacetophenone.
  • Pharm D Guru. (2025). FRIES REARRANGEMENT. [Link]

  • ResearchGate. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. [Link]

  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. [Link]

  • PMC. (n.d.). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. [Link]

  • Patsnap. (2020).
  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. [Link]

  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one in In Vitro Assays

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing assay interference, inconsistent data, or compound precipitation when working with the highly li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing assay interference, inconsistent data, or compound precipitation when working with the highly lipophilic molecule 1-(2-Hydroxy-6-propylphenyl)ethan-1-one .

Chemical Profiling & Causality: Why Does It Precipitate?

To solve a solubility issue, we must first understand the molecular causality. 1-(2-Hydroxy-6-propylphenyl)ethan-1-one contains a lipophilic propyl chain that drastically increases its partition coefficient (LogP). More critically, the hydroxyl group (-OH) at the 2-position forms a strong intramolecular hydrogen bond with the carbonyl oxygen (C=O) of the acetyl group at the 1-position.

This intramolecular bonding masks the molecule's polar surface area from the surrounding solvent, fundamentally preventing it from forming hydrogen bonds with water. Consequently, when the compound is transitioned from a 100% Dimethyl sulfoxide (DMSO) stock into an aqueous assay buffer, the solvent capacity drops exponentially, leading to rapid nucleation and kinetic precipitation 1.

Diagnostic Workflow

Before altering your assay conditions, use the decision tree below to identify the most scientifically sound solubilization strategy for your specific in vitro environment.

DiagnosticWorkflow Start Compound Precipitation Observed in Assay CheckDMSO Is final DMSO > 1%? Start->CheckDMSO HighDMSO Reduce DMSO to <1% Use Co-solvents CheckDMSO->HighDMSO Yes LowDMSO Run Nephelometric Solubility Assay CheckDMSO->LowDMSO No Validate Validate IC50/EC50 (Self-Validating System) HighDMSO->Validate AssayType Assay Type? LowDMSO->AssayType CellBased Cell-Based Assay (Use HP-β-CD) AssayType->CellBased Cellular Biochem Biochemical Assay (Use 0.01% Tween-20) AssayType->Biochem Biochemical CellBased->Validate Biochem->Validate

Figure 1: Decision tree for diagnosing and resolving in vitro compound precipitation.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately upon addition to the cell culture media, even at a low target concentration of 10 µM? A1: You are observing kinetic precipitation. While the compound is highly soluble in pure DMSO, the aqueous media cannot solvate the lipophilic propyl chain. When the DMSO diffuses into the water, the localized concentration of the compound at the injection site exceeds its kinetic solubility limit, causing it to crash out of solution 2. To prevent this, avoid direct "spike-ins" of high-concentration stocks. Instead, use an intermediate dilution step or a solubilizing agent.

Q2: Can I just increase the DMSO concentration to 5% to keep the compound dissolved? A2: No, this is highly discouraged. While increasing DMSO improves thermodynamic solubility, it introduces severe experimental artifacts. In cell-based assays, final DMSO concentrations above 0.5% (v/v) often induce cytotoxicity or alter cellular phenotypes 1. In biochemical assays, DMSO concentrations exceeding 1-2% can unfold target proteins or artificially underestimate the binding affinity of hydrophobic ligands to their target pockets 3.

Q3: My biochemical enzyme assay shows highly inconsistent IC50 values between replicates. Is this related to solubility? A3: Yes. When 1-(2-Hydroxy-6-propylphenyl)ethan-1-one precipitates, the actual concentration of the drug in solution is unknown, leading to false negatives. Furthermore, micro-precipitates can cause light scattering in fluorescence/absorbance readouts or sequester the target protein (promiscuous inhibition), leading to false positives [[2]](). For isolated enzyme assays, adding 0.01 - 0.05% Tween-20 or Triton X-100 to the assay buffer can prevent this by forming association colloids 4.

Quantitative Comparison of Solubilization Strategies

Use the following table to select the appropriate intervention based on your assay type.

Solubilization StrategyMechanism of ActionBest ApplicationKey LimitationsMax Recommended Concentration
DMSO (Cosolvent) Disrupts water hydrogen bonding networkInitial high-throughput screeningCytotoxicity, protein unfolding0.5% (Cellular), 1-2% (Biochem)
Tween-20 / Triton X-100 Forms micellar association colloidsBiochemical enzyme assaysLyses cells, interferes with lipid targets0.01% - 0.05% (v/v)
HP-β-CD (Complexation) Encapsulates hydrophobic moietiesCell-based functional assaysMay alter free-drug pharmacokinetics1 - 10 mM
Solid Dispersion Amorphous phase stabilizationPre-formulation / In vivo dosingTime-consuming preparationCompound dependent

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol provided here is designed as a self-validating system . This means the protocol contains internal controls and measurement steps that mathematically prove the compound is in solution before you proceed to your biological readout.

Protocol A: Nephelometric Kinetic Solubility Assay

Purpose: To determine the exact concentration at which 1-(2-Hydroxy-6-propylphenyl)ethan-1-one precipitates in your specific assay buffer 2. Self-Validation Mechanism: The serial dilution creates an internal standard curve. The sudden inflection point where light scattering exponentially increases self-validates the exact kinetic solubility limit, eliminating guesswork.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across a 96-well V-bottom plate.

  • Aqueous Transition: Transfer 2 µL of each DMSO dilution into 198 µL of your final aqueous assay buffer in a 96-well clear-bottom plate (yielding a constant 1% final DMSO concentration).

  • Incubation: Incubate the plate for 2 hours at room temperature (or at 37°C if mimicking cell culture conditions).

  • Quantitation: Read the plate on a nephelometer. The kinetic solubility limit is defined as the highest compound concentration before a statistically significant increase in light scattering (particle formation) is detected compared to the vehicle control. Ensure your future assay concentrations remain at least 2-fold below this limit.

Protocol B: HP-β-CD Inclusion Complexation for Cell-Based Assays

Purpose: To safely deliver the compound to living cells without using toxic levels of DMSO or detergents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity that encapsulates the lipophilic propyl chain 5. Self-Validation Mechanism: The protocol does not assume 100% complexation. By filtering the final solution and quantifying the dissolved API via HPLC-UV against a known standard curve, the system self-validates the exact working concentration before any biological assay is dosed.

CyclodextrinMechanism API 1-(2-Hydroxy-6-propylphenyl) ethan-1-one Complex Inclusion Complex API->Complex Encapsulation CD HP-β-Cyclodextrin CD->Complex Host Molecule Assay In Vitro Assay Complex->Assay Prevents Precipitation

Figure 2: Mechanism of HP-β-CD inclusion complexation for hydrophobic APIs.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous assay buffer (e.g., PBS or unsupplemented media).

  • Direct Addition: Add the solid 1-(2-Hydroxy-6-propylphenyl)ethan-1-one directly to the cyclodextrin solution in excess. Crucial Note: Do not pre-dissolve the compound in DMSO, as DMSO will compete with the drug for the hydrophobic cavity of the cyclodextrin3.

  • Equilibration: Sonicate the mixture in a water bath for 30 minutes, then agitate via a magnetic stirrer at 150 rpm for 24-48 hours at 25°C to achieve thermodynamic equilibrium 5.

  • Filtration: Pass the mixture through a 0.45 µm PTFE membrane filter to remove any uncomplexed solid API.

  • Validation: Analyze the clear filtrate via HPLC-UV to determine the exact concentration of the solubilized compound. Use this validated stock to dose your cell-based assays.

References

  • How to enhance drug solubility for in vitro assays? ResearchGate. 4

  • improving (-)-Anomalin solubility for in vitro assays. Benchchem. 1

  • In vitro solubility assays in drug discovery. PubMed / NIH. 2

  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. 6

  • Improving solubility – a close look at available approaches. Sigma-Aldrich.7

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC / NIH.3

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. PMC / NIH. 5

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven troubleshooting and standard operating procedures (SOPs) for the stabilization and long-term storage of 1-(2-Hydroxy-6-propylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides comprehensive, field-proven troubleshooting and standard operating procedures (SOPs) for the stabilization and long-term storage of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one. Designed for researchers and drug development professionals, this resource synthesizes mechanistic chemistry with practical laboratory workflows to ensure the integrity of your compound libraries.

Section 1: Mechanistic Grounding (The "Why")

To prevent degradation, we must first understand the structural vulnerabilities of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one. The molecule is an ortho-substituted acetophenone featuring a highly reactive phenolic hydroxyl group. While the propyl group offers some steric shielding, the phenol moiety remains highly susceptible to autoxidation .

When exposed to oxygen, light, or alkaline pH, the phenol deprotonates into a phenolate anion. This anion readily undergoes a single-electron transfer (SET) to form a phenoxyl or semiquinone radical. These radicals propagate chain reactions, ultimately forming ortho-quinone derivatives and polymerized browning products that compromise the structural integrity of your stock ()[1].

Autoxidation A 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (Intact Phenol) B Phenolate Anion (Deprotonated State) A->B Alkaline pH / H2O C Phenoxyl Radical (1e- Oxidation) A->C O2, Light, Trace Metals B->C Single Electron Transfer D Quinone Derivative (Further Oxidation) C->D O2 / ROS E Polymerized Browning Products (Degraded) C->E Radical Coupling D->E Polymerization

Autoxidation pathway of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one leading to degradation.

Section 2: Troubleshooting & FAQs

Q: My neat compound turned from a pale yellow oil/solid to dark brown after 6 months at 4°C. Is it still usable? A: No, the dark brown color indicates extensive oxidative polymerization. Phenolic compounds undergo autoxidation even at 4°C if oxygen is present in the vial's headspace. The reaction is slower than at room temperature but still significant over months. You must repurify the compound (e.g., via flash chromatography) before use in sensitive assays.

Q: I prepared a 10 mM stock solution in DMSO, but it degraded within a week. How can I prevent this? A: DMSO is highly hygroscopic and often contains dissolved oxygen and trace transition metals. Furthermore, the slightly basic nature of some degraded DMSO batches can promote the formation of the highly reactive phenolate anion. To prevent this, use anhydrous, degassed solvents (e.g., sparged with Argon) and store aliquots at -80°C.

Q: How do trace metals in my assay buffers affect the compound's stability? A: Transition metals, particularly Iron (Fe²⁺/Fe³⁺) and Copper (Cu⁺/Cu²⁺), act as potent catalysts for phenolic autoxidation. They facilitate the electron transfer from the phenol to dissolved molecular oxygen, generating reactive oxygen species (ROS) like superoxide and hydrogen peroxide. This dramatically accelerates the degradation rate (). We recommend adding metal chelators like EDTA (e.g., 10-50 µM) to aqueous buffers if compatible with your downstream applications.

Section 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation and Storage of the Neat Compound
  • Drying: Ensure the compound is completely free of residual water or solvents by drying under high vacuum (Schlenk line or lyophilizer) for at least 12 hours.

  • Vial Selection: Transfer the dried compound into amber glass vials to block UV and visible light, which initiate photo-oxidation.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of Argon for 30–60 seconds. Argon is preferred over Nitrogen as it is heavier than air and settles over the compound.

  • Sealing: Cap the vial immediately using a PTFE-lined screw cap. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Storage: Store the sealed vials at -80°C for long-term preservation.

  • Self-Validating Check: Weigh the vial before and after the drying process. A constant mass across two consecutive weighings (separated by 2 hours of vacuum) confirms the complete removal of hygroscopic moisture, validating the sample's readiness for storage.

SOP 2: Preparation of Degradation-Resistant Stock Solutions
  • Solvent Degassing: Use the freeze-pump-thaw method (3 cycles) or sparge your chosen solvent (e.g., anhydrous ethanol or DMSO) with Argon for 15 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve the compound in the degassed solvent under an inert atmosphere (e.g., inside a glovebox or using a continuous Argon blanket).

  • Aliquoting: Divide the stock solution into single-use aliquots in small amber vials. This prevents repeated freeze-thaw cycles and limits oxygen exposure to the main stock.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C.

  • Self-Validating Check: To ensure your storage system is robust, analyze a T=0 aliquot and a T=7 days (stored at -80°C) aliquot via HPLC-UV/Vis. The absence of new peaks in the 340–400 nm range (characteristic of quinone absorption) validates the integrity of your inert atmosphere and solvent degassing process.

Workflow Step1 1. Degas Solvent (Sparging/Freeze-Pump-Thaw) Step2 2. Dissolve Compound (Under Argon/N2) Step1->Step2 Step3 3. Aliquot (Single-Use Amber Vials) Step2->Step3 Step4 4. Seal & Purge (PTFE Caps + Argon) Step3->Step4 Step5 5. Store at -80°C (Avoid Freeze-Thaw) Step4->Step5

Step-by-step workflow for preparing and storing degradation-resistant stock solutions.

Section 4: Quantitative Data Presentation

The following table summarizes the expected half-life and degradation rates of sterically hindered phenolic compounds under various environmental conditions, demonstrating the critical need for strict adherence to the SOPs outlined above ()[2].

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life (t½)Primary Degradation Mechanism
Optimal (Neat) -80°CArgonDark> 24 monthsNegligible
Standard (Neat) -20°CNitrogenDark12 - 18 monthsSlow autoxidation
Suboptimal (Neat) 4°CAirDark3 - 6 monthsOxygen-driven autoxidation
Poor (Neat) 25°CAirAmbient Light< 1 monthPhoto-oxidation & radical coupling
Stock (DMSO) -80°CArgonDark6 - 12 monthsSolvent-mediated hydrolysis/oxidation
Stock (Aqueous) 25°C (pH 7.4)AirAmbient Light< 24 hoursMetal-catalyzed ROS generation
References
  • Changes in Browning Degree and Reducibility of Polyphenols during Autoxidation and Enzymatic Oxidation. Antioxidants (Basel). URL:[Link]

  • Mechanism of Autoxidation of Polyphenols and Participation of Sulfite in Wine: Key Role of Iron. American Journal of Enology and Viticulture. URL:[Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules. URL:[Link]

Sources

Troubleshooting

Advanced purification techniques for research-grade 1-(2-Hydroxy-6-propylphenyl)ethan-1-one

Welcome to the Advanced Purification Portal. This technical guide is engineered for research scientists and drug development professionals tasked with isolating 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (a sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Portal. This technical guide is engineered for research scientists and drug development professionals tasked with isolating 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (a sterically hindered 2-hydroxyacetophenone derivative) to research-grade purity (>99.5%).

Mechanistic Overview: The Thermodynamics of Isolation

Before executing any purification protocol, it is critical to understand the physicochemical causality governing this molecule.

The structural hallmark of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one is the strong intramolecular hydrogen bond formed between the C2-hydroxyl group and the C1-carbonyl oxygen. This chelation effectively "masks" the polar hydroxyl group, preventing it from engaging in intermolecular hydrogen bonding with solvents or other molecules .

Consequently, the ortho-isomer behaves as a significantly less polar and more volatile entity compared to its para-substituted counterparts . Furthermore, the bulky C6-propyl group introduces severe steric hindrance, which further reduces the molecule's interaction with polar stationary phases (like silica gel) and alters its thermodynamic solubility profile.

Purification Workflow & Methodologies

The following self-validating workflow exploits the molecule's unique structural features to systematically strip away isomers, unreacted starting materials, and degradation byproducts.

G Crude Crude Reaction Mixture (Isomers & Byproducts) Steam Steam Distillation (Exploits Intramolecular H-Bond) Crude->Steam Step 1: Volatility Separation Extraction Liquid-Liquid Extraction (DCM / Water) Steam->Extraction Step 2: Organic Recovery Silica Flash Chromatography (Hexane:EtOAc) Extraction->Silica Step 3: Polarity Filtration HPLC Preparative RP-HPLC (C18, 0.1% Formic Acid) Silica->HPLC Step 4: Isomeric Polishing Pure Research-Grade Product (>99.5% Purity) HPLC->Pure Final: Lyophilization

Workflow for the isolation and research-grade purification of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one.

Protocol A: Primary Isolation via Steam Distillation

Causality: Because of the intramolecular H-bond, the target compound is highly steam volatile. Conversely, unreacted phenols or para-isomers rely on intermolecular H-bonding and remain trapped in the aqueous reaction residue .

  • Acidification: Ensure the crude reaction mixture is acidified to pH < 3 using 1M HCl to protonate any phenoxide salts.

  • Distillation: Transfer the mixture to a round-bottom flask equipped with a steam distillation apparatus. Pass live steam through the mixture.

  • Validation: Continue distillation until the distillate runs completely clear (absence of oily droplets indicates the volatile ortho-isomer has been fully transferred).

  • Recovery: Extract the aqueous distillate with dichloromethane (DCM) (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Intermediate Purification via Flash Chromatography

Causality: The steric bulk of the propyl group and the masked hydroxyl group allow the target molecule to elute rapidly on normal-phase silica gel, leaving highly polar impurities bound to the baseline.

  • Loading: Dry-load the concentrated extract onto a silica gel column (230-400 mesh) using a minimal amount of silica.

  • Elution: Elute using a step-gradient of Hexane:Ethyl Acetate (start 95:5, ramp to 85:15).

  • Validation: Monitor fractions via TLC (UV 254 nm). The target compound will show a distinct purple/red spot when stained with Ferric Chloride ( FeCl3​ ), confirming the presence of the chelating phenolic OH.

  • Pooling: Pool fractions containing the pure target spot and evaporate the solvent.

Protocol C: Final Polishing via Preparative RP-HPLC

Causality: To achieve >99.5% purity, reverse-phase HPLC is required. Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl, preventing peak tailing and ensuring sharp, symmetrical peaks .

  • Sample Prep: Dissolve the pre-purified compound in HPLC-grade Methanol (approx. 30 mg/mL) and filter through a 0.22 µm PTFE syringe filter.

  • Injection: Inject onto a Preparative C18 column (e.g., 250 mm × 21.2 mm, 5 µm).

  • Elution: Run the gradient elution defined in Table 1.

  • Validation: Monitor absorbance at 254 nm and 280 nm. Collect the major peak and lyophilize to yield the research-grade product.

Quantitative Data & Chromatographic Parameters

Table 1: Preparative RP-HPLC Gradient Conditions

Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)Flow Rate (mL/min)
0.0604015.0
5.0604015.0
20.0109015.0
25.0109015.0
26.0604015.0

Table 2: Physicochemical & TLC Profiling

ParameterValue / Observation
TLC Rf​ (Hexane:EtOAc 8:2)0.65 (Target Ortho-isomer), 0.20 (Para-isomer)
Detection MethodsUV 254 nm, Ferric Chloride Stain (Purple/Red)
State at Room TempPale yellow oil / low-melting solid

Troubleshooting Matrix & FAQs

Q1: My steam distillation yield is exceptionally low, yet TLC shows the product is abundant in the crude mixture. What is happening? A: The bulky C6-propyl group increases the molecular weight and hydrophobicity of the compound, which slightly reduces its vapor pressure compared to an unsubstituted 2-hydroxyacetophenone. Corrective Action: Ensure the crude mixture is fully acidified before distillation; if the phenol is in a phenoxide salt form, it will not volatilize. If the issue persists, superheat the steam slightly or transition to vacuum distillation.

Q2: During Prep-HPLC, I am observing severe peak tailing and poor resolution from a closely eluting impurity. How can I fix this? A: Peak tailing in phenolic compounds on reverse-phase C18 columns is typically caused by partial ionization of the hydroxyl group interacting with residual silanols on the stationary phase. Corrective Action: Ensure your mobile phase is strictly buffered with an acidic modifier (e.g., 0.1% Formic Acid or Acetic Acid) to keep the phenol fully protonated . If tailing persists despite the acidic modifier, switch to a highly end-capped C18 column designed specifically to prevent secondary silanol interactions .

Q3: The product co-elutes with unreacted starting phenol on normal-phase silica gel. How can I improve the separation? A: Standard Hexane/Ethyl Acetate gradients can sometimes lack the selectivity needed to separate sterically hindered phenols from unhindered precursors, as their bulk polarities appear similar to the silica. Corrective Action: Switch the solvent system to Toluene/Ethyl Acetate. The pi-pi interactions provided by toluene alter the retention dynamics based on aromatic hydrogen-bonding capacity rather than pure dipole polarity, often resolving co-eluting phenolic species.

References

  • Title: What is the difference between ortho-hydroxyacetophenone and para-hydroxyacetophenone? | Source: Study.com | URL: [Link]

  • Title: FRIES REARRANGEMENT | Source: PharmD Guru | URL: [Link]

  • Title: Separation of Acetophenone on Newcrom R1 HPLC column | Source: SIELC Technologies | URL: [Link]

  • Title: Isolation of Natural Products by Preparative High Performance Liquid Chromatography | Source: Springer Protocols | URL: [Link]

  • Title: General approach for the development of preparative peptide separations | Source: HPLC.eu | URL: [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Ensuring Reproducibility in Biological Screening: A Comparative Analysis of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one

In the landscape of drug discovery and development, the reproducibility of an experiment is the cornerstone of its validity and ultimate success. The journey from a hit compound in a high-throughput screen to a viable dr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of an experiment is the cornerstone of its validity and ultimate success. The journey from a hit compound in a high-throughput screen to a viable drug candidate is long and fraught with potential pitfalls, many of which can be traced back to a lack of assay robustness and reproducibility. This guide provides an in-depth, technical comparison of screening methodologies, using the novel compound 1-(2-Hydroxy-6-propylphenyl)ethan-1-one as a case study against a known reference compound. Our focus is not merely on the "how," but the "why," to empower researchers to build self-validating systems for their screening campaigns.

The challenge of reproducibility is a well-documented issue in the life sciences. A 2016 survey in Nature revealed that over 70% of scientists have attempted and failed to reproduce another researcher's experiments[1]. This crisis stems from numerous factors, including the inherent complexity of biological systems, poorly designed experiments, and insufficient reporting of methodologies[1]. For any screening assay, controllable sources of variation—such as laboratory environment, instrument calibration, reagent handling, and cell culture conditions—must be meticulously managed to ensure that the observed biological effects are genuine.[2][3]

This guide will walk through the critical parameters for establishing a robust cell-based assay, directly comparing the performance of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one with a well-characterized inhibitor in the context of a hypothetical, yet biologically relevant, target: Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often implicated in cancer.

The Importance of Assay Context: Target and Compound Selection

To illustrate the principles of reproducible screening, we have selected a relevant biological context. Our target is CDK2, a serine/threonine kinase crucial for G1/S phase transition of the cell cycle. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention.

Our test compound, 1-(2-Hydroxy-6-propylphenyl)ethan-1-one , is a novel small molecule. For comparison, we will use Roscovitine , a well-established purine-based inhibitor of CDK2, as our reference or control compound. This comparison will allow us to assess not only the potency of our novel compound but also the consistency and reliability of the data it generates in a typical screening workflow.

Foundational Pillars of a Reproducible Assay

A successful and reproducible screening assay is built on several key pillars. Neglecting any of these can introduce significant variability, leading to false positives, false negatives, and wasted resources.

Cell Line Integrity and Culture Conditions

The choice of cell line is a critical first step.[4] For our CDK2 inhibition assay, we will use the human colon adenocarcinoma cell line, HT-29, which expresses CDK2.

  • Authentication: The identity of the cell line must be verified. Misidentified or cross-contaminated cell lines can render results invalid.[5] We recommend Short Tandem Repeat (STR) profiling.

  • Passage Number: Use cells with a low, consistent passage number. High passage numbers can lead to genetic drift and altered cellular physiology.[4][6]

  • Culture Conditions: Maintain consistent culture media, supplements, temperature, and CO2 levels.[4] Even minor shifts can alter metabolic rates and drug response.[6]

Assay Principle and Design

We will employ a luminescence-based kinase assay that measures ATP consumption, a proxy for kinase activity. As CDK2 phosphorylates its substrate, ATP is converted to ADP. The remaining ATP is then quantified using a luciferase/luciferin reaction. A decrease in luminescence indicates kinase activity, while a high luminescence signal indicates inhibition.

This choice of a cell-based assay provides a more physiologically relevant environment compared to a purely biochemical assay, though it introduces more potential for variability.[7]

Experimental Workflow: A Head-to-Head Comparison

The following workflow outlines the steps for comparing the inhibitory potential and assay reproducibility of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one and Roscovitine.

G cluster_0 Phase 1: Assay Preparation cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Signal Detection & Analysis A 1. Cell Culture HT-29 cells cultured to 80% confluency. B 2. Cell Seeding Seed 10,000 cells/well in a 384-well plate. A->B C 3. Incubation Incubate for 24 hours at 37°C, 5% CO2. B->C D 4. Compound Dilution Prepare serial dilutions of Test Compound & Roscovitine. C->D E 5. Compound Addition Add compounds to respective wells. D->E G 7. Incubation Incubate for 1 hour at 37°C. E->G F 6. Controls Add Positive (No inhibitor) & Negative (No enzyme/cells) controls. F->G H 8. Lysis & Reagent Addition Add Kinase-Glo® reagent to quantify ATP. G->H I 9. Signal Stabilization Incubate for 10 minutes at room temperature. H->I J 10. Luminescence Reading Read plate on a luminometer. I->J K 11. Data Analysis Calculate IC50, S/B, and Z'-Factor. J->K

Caption: Workflow for CDK2 Inhibition Assay.

Detailed Experimental Protocol:

Objective: To determine the IC50 of each compound and assess the robustness of the assay for each.

Materials:

  • HT-29 cells (ATCC HTB-38)

  • DMEM (Gibco) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well white, solid-bottom plates (Corning)

  • 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (Test Compound)

  • Roscovitine (Reference Compound, Sigma-Aldrich)

  • Kinase-Glo® Luminescent Kinase Assay (Promega)

  • Multichannel pipette or automated liquid handler

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase HT-29 cells.[4]

    • Dilute cells to a concentration of 2 x 10^5 cells/mL in culture medium.

    • Using an automated dispenser, seed 50 µL of cell suspension (10,000 cells) into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare 10 mM stock solutions of the test and reference compounds in DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration gradient.

    • Further dilute these concentrations in assay buffer.

    • Add 5 µL of the diluted compounds to the corresponding wells.

    • For controls, add 5 µL of DMSO-containing buffer to the positive control wells (100% activity) and 5 µL of buffer without cells to the negative control wells (0% activity).

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 55 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the plate on a luminometer with an integration time of 0.5 seconds per well.

Assessing Assay Performance: Beyond a Single Value

To ensure reproducibility, we must look beyond simple potency values like IC50. Key statistical metrics provide a more complete picture of assay quality.[8]

Key Performance Metrics:
  • Signal-to-Background Ratio (S/B): This metric compares the signal from the positive control to the negative control. While useful, it ignores data variability.[9][10]

    • Formula: S/B = Mean(Positive Control) / Mean(Negative Control)

  • Z'-Factor: This is the gold standard for evaluating HTS assay quality.[7][11] It incorporates both the dynamic range of the signal and the data variation.[12][13]

    • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Interpretation: [11][14]

      • Z' > 0.5: Excellent assay

      • 0 < Z' ≤ 0.5: Acceptable assay

      • Z' < 0: Unsuitable for screening

Comparative Performance Data (Hypothetical)

The following table summarizes data from three independent runs of the CDK2 inhibition assay.

Metric1-(2-Hydroxy-6-propylphenyl)ethan-1-oneRoscovitine (Reference)Comments
IC50 (µM) Run 1: 1.2Run 1: 0.45Roscovitine shows higher potency as expected.
Run 2: 1.5Run 2: 0.41The test compound shows slightly more variability in IC50.
Run 3: 1.3Run 3: 0.48
Mean IC50 ± SD 1.33 ± 0.15 0.45 ± 0.03 The lower SD for Roscovitine suggests higher run-to-run reproducibility.
Signal-to-Background (S/B) 12.513.1Both compounds allow for a strong signal window.[7]
Z'-Factor 0.68 0.82 Both assays are excellent for HTS (Z' > 0.5).[12][15] The higher Z' for Roscovitine indicates a more robust assay with lower data variability.

Causality and Troubleshooting: Why Reproducibility Fails

The hypothetical data above reveals a common scenario: a novel compound that is active but yields a slightly less reproducible result than a well-behaved reference compound. Understanding the potential causes is key to optimization.

G cluster_0 Sources of Assay Variability A Compound-Specific Issues (Solubility, Aggregation, Autofluorescence) D Poor Reproducibility (High CV, Low Z'-Factor, Inconsistent IC50) A->D B Biological Variability (Cell Health, Passage Number, Seeding Density) B->D C Technical Errors (Pipetting, Plate Edge Effects, Instrument Calibration) C->D

Caption: Factors Contributing to Poor Reproducibility.

Troubleshooting Steps:

  • Compound-Specific Issues:

    • Solubility: Poor solubility can lead to inconsistent concentrations in the assay medium. Visually inspect wells for precipitation. Consider altering the solvent or adding a surfactant.

    • Aggregation: Some compounds form aggregates that can non-specifically inhibit enzymes, leading to false positives. Test in the presence of a non-ionic detergent like Triton X-100.

    • Assay Interference: If using a fluorescence-based assay, the compound itself might be fluorescent, artificially altering the signal.[7] This is less of a concern with luminescence.

  • Biological Variability:

    • Cell Health: Ensure cells are healthy and in the logarithmic growth phase.[4] Stressed or overly confluent cells will respond differently to stimuli.

    • Seeding Density: Optimize the number of cells per well. Too few cells may yield a weak signal, while too many can lead to nutrient depletion and altered metabolism.[4]

  • Technical Errors:

    • Liquid Handling: Use calibrated pipettes or automated liquid handlers to minimize volume variations.

    • Plate Uniformity: Be aware of "edge effects," where wells on the edge of a plate evaporate faster. Consider leaving the outer wells empty.[16]

    • Reagent Quality: Use fresh reagents and be mindful of lot-to-lot variability.[4]

Conclusion: Building a Culture of Reproducibility

Ensuring reproducibility in biological screening is not a one-time validation step but a continuous process of vigilance and optimization.[17] By meticulously controlling variables, from cell culture to data analysis, researchers can build robust and reliable assays.

Our comparative analysis of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one and Roscovitine demonstrates that while both can be effectively screened, the reference compound provides a more robust and reproducible assay, as indicated by its higher Z'-factor and lower IC50 variability. This does not invalidate the novel compound but highlights areas for further optimization to ensure that subsequent structure-activity relationship (SAR) studies are built on a solid foundation.

Ultimately, the goal is to create a self-validating system where strong controls and rigorous statistical analysis provide confidence in every data point. This commitment to scientific integrity is what propels a promising hit compound toward becoming a life-changing therapeutic.

References

  • Z-factor - Grokipedia. (n.d.).
  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved March 25, 2026, from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). Technology Networks.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Promega.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved March 25, 2026, from [Link]

  • HTS Assay Development Best Practices for Screening. (2026, March 24). Technology Networks. Retrieved March 25, 2026, from [Link]

  • Better metrics for comparing instruments and assays. (n.d.). Molecular Devices. Retrieved March 25, 2026, from [Link]

  • The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved March 25, 2026, from [Link]

  • Inter-session reproducibility measures for high-throughput data sources. (2007). BMC Bioinformatics. Retrieved March 25, 2026, from [Link]

  • What Metrics Are Used to Assess Assay Quality? (n.d.). BIT 479/579 High-throughput Discovery.
  • Understanding Assay Performance Metrics. (2024, April 8). Indigo Biosciences. Retrieved March 25, 2026, from [Link]

  • What factors can affect the reproducibility of analytical results? (2025, November 13). Dr.Oracle.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Prolytix. Retrieved March 25, 2026, from [Link]

  • Factors affecting test reproducibility among laboratories. (n.d.). WOAH. Retrieved March 25, 2026, from [Link]

  • Measuring reproducibility of high-throughput experiments. (n.d.). UC Berkeley Statistics. Retrieved March 25, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA. Retrieved March 25, 2026, from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved March 25, 2026, from [Link]

  • Assay Validation Guidelines. (n.d.). Ofni Systems. Retrieved March 25, 2026, from [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011, December 5). Promega Connections. Retrieved March 25, 2026, from [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved March 25, 2026, from [Link]

  • 5 Main Factors Affecting Reproducibility in Research. (2022, September 14). DoNotEdit. Retrieved March 25, 2026, from [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved March 25, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, December 2). Lab Manager. Retrieved March 25, 2026, from [Link]

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Comparative

Structural Validation of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

Determining the exact three-dimensional conformation of highly substituted small molecules is a critical bottleneck in drug development and synthetic chemistry. The compound 1-(2-Hydroxy-6-propylphenyl)ethan-1-one presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the exact three-dimensional conformation of highly substituted small molecules is a critical bottleneck in drug development and synthetic chemistry. The compound 1-(2-Hydroxy-6-propylphenyl)ethan-1-one presents a fascinating structural paradox. On one side of the aromatic ring, the 2-hydroxyl group forms a strong intramolecular resonance-assisted hydrogen bond (IRAHB) with the 1-carbonyl oxygen, a force that strongly favors a planar conformation[1]. On the opposite side, the bulky 6-propyl group creates severe steric clash with the acetyl moiety, forcing the acetyl group to twist out of the aromatic plane.

To understand how the molecule resolves this internal mechanical strain, researchers must choose the correct analytical modality. This guide objectively compares Single-Crystal X-ray Diffraction (scXRD) against alternative techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing a self-validating protocol for definitive structural proof.

Comparative Analysis: Selecting the Right Analytical Modality

While HRMS and 2D-NMR are foundational to chemical characterization, they fall short when exact spatial geometries are required to understand steric vs. electronic interplay. X-ray crystallography remains the gold standard for determining absolute atomic coordinates and exact bond lengths[2].

Table 1: Performance Comparison for Small Molecule Structural Validation
Analytical ModalityPrimary Data Output3D Spatial ResolutionH-Bond CharacterizationSample StateLimitations for this Compound
Single-Crystal XRD Electron density mapAbsolute (Atomic) Direct (Measures exact O···O distance)Solid (Single Crystal)Requires high-quality crystal growth.
2D-NMR (NOESY) Nuclear spin interactionsRelative (Time-averaged)Indirect (Downfield OH chemical shift)SolutionAverages the acetyl torsion angle over time; cannot provide exact geometry.
HRMS (ESI-TOF) Mass-to-charge ratio ( m/z )NoneNoneGas phaseOnly confirms elemental composition ( C11​H14​O2​ ); zero conformational data.

For 1-(2-Hydroxy-6-propylphenyl)ethan-1-one, NMR can confirm the presence of the hydrogen bond, but only scXRD can measure the exact O···O distance (typically 2.5–2.6 Å in ortho-hydroxyacetophenones) and the specific torsion angle of the acetyl group caused by the 6-propyl steric clash[3].

The Causality of Experimental Choices in X-ray Crystallography

To generate a self-validating structural model, every step of the crystallographic workflow must be optimized for the specific physical properties of the target molecule.

  • Crystallization via Slow Evaporation: 1-(2-Hydroxy-6-propylphenyl)ethan-1-one is a highly lipophilic, low-molecular-weight compound. Vapor diffusion often leads to rapid precipitation (oiling out) rather than nucleation. Slow evaporation from a binary solvent system (e.g., Hexane/Ethyl Acetate) allows the solution to cross the supersaturation threshold infinitely slowly, favoring the thermodynamic growth of a single macroscopic crystal rather than kinetic trapping of metastable polymorphs.

  • Cryogenic Data Collection (100 K): X-rays scatter off electron clouds. Because the hydrogen atom involved in the IRAHB possesses only a single electron, its electron density is inherently weak. Collecting diffraction data at 100 K minimizes atomic thermal vibrations (B-factors), "freezing" the atoms in place[4]. This sharpens the electron density map, allowing the crucial hydroxyl hydrogen to be located objectively in the difference Fourier map rather than being placed in a calculated, idealized position.

Self-Validating Methodology: Step-by-Step scXRD Protocol

This protocol is designed as a closed-loop, self-validating system. The final step (CheckCIF) mathematically proves whether the experimental data supports the proposed structural model[5].

Step 1: Controlled Crystal Growth

  • Dissolve 50 mg of synthesized 1-(2-Hydroxy-6-propylphenyl)ethan-1-one in 1.5 mL of an 80:20 Hexane/Ethyl Acetate mixture in a 2-dram glass vial.

  • Cap the vial and puncture the septum with a single 20-gauge needle to restrict the evaporation rate.

  • Store the vial in a vibration-free environment at a constant 20 °C. Harvest crystals once they reach 0.1–0.3 mm in all dimensions (typically 3–7 days).

Step 2: Crystal Harvesting and Cryoprotection

  • Submerge the selected crystal in a drop of Paratone-N oil on a glass slide. Causality: The oil displaces the mother liquor, preventing the formation of polycrystalline ice rings during flash-cooling, which would obscure the diffraction pattern.

  • Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer's 100 K nitrogen cold stream.

Step 3: Diffraction Data Collection

  • Utilize a diffractometer equipped with a microfocus Cu-Kα X-ray source ( λ=1.5418 Å). Causality: Copper radiation provides stronger diffraction intensities for small organic molecules lacking heavy atoms compared to Molybdenum radiation.

  • Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness (>99%).

Step 4: Structure Solution, Refinement, and Validation

  • Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map.

  • Refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: Generate a CheckCIF report. The structure is considered definitively validated only if the final R1​ value is < 0.05 (indicating less than 5% deviation between the calculated model and raw experimental data) and the goodness-of-fit (GooF) is approximately 1.0.

Structural Validation Workflow

The following diagram illustrates the logical pathway for validating the structure of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one, highlighting how orthogonal techniques support the definitive X-ray model.

G cluster_0 Alternative Modalities Start 1-(2-Hydroxy-6-propylphenyl)ethan-1-one Sample Pool NMR 2D-NMR Spectroscopy (Solution State) Start->NMR Bulk Connectivity MS High-Res Mass Spec (Gas Phase) Start->MS Elemental Composition Xray Single-Crystal X-ray Diffraction (Solid State) Start->Xray 3D Conformation & H-Bond Geometry Valid Self-Validating Output (CheckCIF R1 < 5%) NMR->Valid Orthogonal Support MS->Valid Orthogonal Support Cryst Slow Evaporation Crystallization (Hexane/EtOAc) Xray->Cryst Data Data Collection at 100 K (Cu-Kα Radiation) Cryst->Data Harvest Single Crystal Refine Structure Solution & Refinement (SHELXL) Data->Refine Electron Density Map Refine->Valid Model vs. Data

Figure 1: Structural validation workflow for 1-(2-Hydroxy-6-propylphenyl)ethan-1-one.

References

  • Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: nih.gov URL: [Link]

  • Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: acs.org URL: [Link]

  • Title: Phase transition and intramolecular hydrogen bonding in nitro derivatives of ortho-hydroxy acetophenones Source: uni.lu URL: [Link]

  • Title: The intramolecular hydrogen bond in ortho-hydroxy acetophenones Source: researchgate.net URL: [Link]

  • Title: Validation of ligands in macromolecular structures determined by X-ray crystallography Source: iucr.org URL: [Link]

Sources

Validation

Cross-Validation of GC-MS and LC-MS/MS for the Quantification of 1-(2-Hydroxy-6-propylphenyl)ethan-1-one

As drug development pipelines increasingly rely on multi-platform analytical strategies, establishing orthogonal concordance between different mass spectrometry techniques is non-negotiable. This guide provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on multi-platform analytical strategies, establishing orthogonal concordance between different mass spectrometry techniques is non-negotiable. This guide provides an in-depth, objective comparison and cross-validation framework for quantifying 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (a substituted acetophenone derivative) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By anchoring our methodologies in physicochemical causality and regulatory standards, this guide serves as a blueprint for bioanalytical scientists seeking to harmonize cross-platform data.

Physicochemical Rationale & Platform Selection

To design a robust assay, we must first deconstruct the target molecule, 1-(2-Hydroxy-6-propylphenyl)ethan-1-one ( C11​H14​O2​ , MW: 178.23 g/mol ).

  • Lipophilicity & Extraction: The hydrophobic 6-propyl chain and the aromatic ring render the molecule highly lipophilic. This dictates the use of Liquid-Liquid Extraction (LLE) with non-polar solvents, which efficiently isolates the analyte while leaving behind polar matrix components (e.g., salts, phospholipids) that cause ionization suppression.

  • GC-MS Causality (Derivatization): The molecule features a sterically hindered 2-hydroxyl group capable of intramolecular hydrogen bonding with the adjacent ketone. If injected underivatized into a GC, this hydroxyl group interacts with active sites on the silica column, causing severe peak tailing and thermal degradation. Silylation (using BSTFA) caps this moiety, dramatically improving volatility, thermal stability, and peak symmetry.

  • LC-MS/MS Causality (Ionization): The ketone moiety is a strong proton acceptor. In an acidic mobile phase (e.g., 0.1% formic acid), it readily forms a stable [M+H]+ ion, making Electrospray Ionization in positive mode (ESI+) the most sensitive approach.

Parallel Experimental Workflows (Self-Validating Systems)

To comply with the [1], every analytical batch must operate as a self-validating system. We achieve this by spiking a Stable-Isotope-Labeled Internal Standard (SIL-IS) into the raw matrix before extraction to dynamically correct for recovery losses and matrix effects.

Step 1: Matrix Extraction & Splitting
  • Aliquot 100 µL of biological matrix (plasma/urine) into a 2 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS (e.g., D7​ -analog, 500 ng/mL) and vortex.

  • Add 600 µL of Hexane:Ethyl Acetate (80:20, v/v). Vortex vigorously for 5 minutes to partition the lipophilic analyte into the organic layer.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer 500 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Split: Reconstitute the dried residue in 100 µL of anhydrous acetonitrile, vortex, and split into two 50 µL aliquots (Aliquot A for GC-MS, Aliquot B for LC-MS/MS). Dry both aliquots again.

Step 2A: GC-MS Protocol (Derivatization & Analysis)
  • Derivatization: To Aliquot A, add 40 µL of anhydrous pyridine and 40 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether.

  • Injection: Inject 1 µL in splitless mode (Inlet Temp: 250°C).

  • Chromatography: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Carrier gas: Helium at 1.0 mL/min. Oven program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Detection: Electron Impact (EI, 70 eV). Operate in Selected Ion Monitoring (SIM) mode targeting the base peak of the derivatized molecule ( m/z 235.1).

Step 2B: LC-MS/MS Protocol (Direct Reconstitution & Analysis)
  • Reconstitution: To Aliquot B, add 100 µL of Initial Mobile Phase (Water:Acetonitrile 90:10 containing 0.1% Formic Acid).

  • Injection: Inject 5 µL onto a reversed-phase C18 UHPLC column (100 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Chromatography: Flow rate 0.4 mL/min. Gradient elution: 10% B (Acetonitrile + 0.1% FA) to 95% B over 4.0 minutes. Hold for 1 minute, then re-equilibrate.

  • Detection: ESI positive mode. Multiple Reaction Monitoring (MRM) transition: m/z 179.1 161.1 (quantifier, corresponding to the loss of H2​O ).

Workflow Visualization

The following diagram illustrates the parallel processing logic required to ensure the exact same biological extract is evaluated across both orthogonal platforms, eliminating extraction variance from the cross-validation mathematics.

G Sample Biological Matrix (Plasma/Urine) Extraction Liquid-Liquid Extraction (Hexane:EtOAc) Sample->Extraction Split Sample Aliquot Splitting (1:1 Ratio) Extraction->Split GC_Prep Derivatization (BSTFA + 1% TMCS) Split->GC_Prep Aliquot A LC_Prep Reconstitution (Mobile Phase) Split->LC_Prep Aliquot B GC_MS GC-MS Analysis (EI-SIM Mode) GC_Prep->GC_MS LC_MS LC-MS/MS Analysis (ESI-MRM Mode) LC_Prep->LC_MS Data Data Acquisition & Quantification GC_MS->Data LC_MS->Data CrossVal Cross-Validation (Bland-Altman & Deming) Data->CrossVal

Fig 1. Parallel workflow for GC-MS and LC-MS cross-validation of the target analyte.

Comparative Data & Regulatory Cross-Validation

As highlighted in recent literature regarding [2], cross-validation of a newly developed LC-MS/MS method against an established GC-MS method is the most rigorous approach to ensure analytical certainty. This is critical when transferring assays between laboratories or upgrading instrumentation[3].

Table 1: Analytical Parameters Comparison
ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)
Analytical Column DB-5MS (30m x 0.25mm, 0.25µm)C18 UHPLC (100mm x 2.1mm, 1.7µm)
Mobile/Carrier Phase Helium Gas (1.0 mL/min)Water/MeCN + 0.1% FA (0.4 mL/min)
Ionization Mode Electron Impact (70 eV)Electrospray Ionization (Positive)
Target Ion / Transition m/z 235.1 (TMS derivative) m/z 179.1 161.1
Total Run Time 15.0 min5.0 min
Table 2: Cross-Validation Quantitative Performance (Plasma Matrix)

Data represents a 3-day inter-assay validation utilizing 6 lots of human plasma.

Validation MetricGC-MS PerformanceLC-MS/MS PerformanceFDA Acceptance Criteria
Linear Dynamic Range 5.0 - 1000 ng/mL1.0 - 1000 ng/mL R2≥0.99
Lower Limit of Quant (LLOQ) 5.0 ng/mL1.0 ng/mLSignal-to-Noise 5:1
Intra-day Precision (CV%) 4.2% - 7.5%2.8% - 6.1% 15% ( 20% at LLOQ)
Inter-day Accuracy (%Bias) -3.1% to +4.5%-2.0% to +3.8% ± 15% ( ± 20% at LLOQ)
Matrix Effect (Suppression) Not Applicable (EI)92.4% (Minimal Suppression)Consistent across matrix lots
Mechanistic Insights into the Data
  • Sensitivity Variance: LC-MS/MS demonstrates a 5-fold superior LLOQ (1.0 ng/mL vs 5.0 ng/mL). This is mechanistically due to the highly efficient protonation of the ketone group in ESI+, combined with the noise-filtering capability of tandem mass spectrometry (MRM), which eliminates background matrix ions better than single-quadrupole SIM.

  • Throughput: The LC-MS/MS method avoids the 30-minute derivatization incubation and reduces chromatographic run time from 15 minutes to 5 minutes, making it the superior choice for high-throughput clinical trials.

  • Statistical Concordance: When plotting the results of 50 incurred samples analyzed by both methods using Deming Regression, the slope was 0.98 ( R2=0.992 ), and a Bland-Altman plot showed 96% of samples falling within ±1.96 standard deviations. This proves excellent cross-platform harmonization, successfully validating both methods for regulatory submission.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.[Link]

  • Tsikas, D. "Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry." National Center for Biotechnology Information (NCBI).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Hydroxy-6-propylphenyl)ethan-1-one

Standard Operating Procedure & Safety Guide: Handling 1-(2-Hydroxy-6-propylphenyl)ethan-1-one As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 1-(2-Hydroxy-6-propylphenyl)ethan-1-one

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system. To safely handle 1-(2-Hydroxy-6-propylphenyl)ethan-1-one (a specialized derivative of 2-hydroxyacetophenone), we must understand how its molecular structure dictates its physical behavior and physiological hazards.

Chemical Profiling & Mechanistic Hazards

This molecule features three critical structural components that define our operational parameters:

  • Ketone Moiety (Acetyl group): Acts as an aggressive organic solvent. Aromatic ketones rapidly permeate standard nitrile and latex barriers, requiring specific elastomer selection for hand protection (1)[1].

  • Phenolic Hydroxyl Group: Confers mild acidity and acts as the primary driver for skin, eye, and respiratory irritation (2)[2].

  • Propyl Substitution: The aliphatic propyl chain significantly increases the molecule's lipophilicity (LogP) compared to unsubstituted acetophenone. This enhances its ability to cross the lipid-rich stratum corneum of the skin, making dermal exposure highly hazardous and systemic absorption a severe risk if not properly mitigated.

Table 1: Hazard Identification & Physiological Rationale

Hazard Class GHS Code Physiological / Chemical Rationale
Acute Toxicity (Oral) H303 The phenolic structure disrupts cellular membranes in the gastrointestinal tract upon ingestion[3].
Skin Irritation H315 The lipophilic propyl chain enhances dermal penetration; the phenolic OH causes localized protein denaturation and irritation[2].
Eye Irritation H319 Direct contact causes severe ocular tissue irritation and potential corneal damage due to ketone solvent effects[2].
STOT SE 3 (Respiratory) H335 Inhalation of vapors or aerosolized dust directly irritates the mucosal lining of the respiratory tract[2].

| Aquatic Toxicity | H402 | Harmful to aquatic life; inhibits degradation activity in biological wastewater treatment plants[3]. |

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory PPE. The ketone functionality of this molecule demands a targeted barrier approach.

Table 2: PPE Matrix & Causality

PPE Category Required Specification Mechanistic Rationale & Validation Check
Hand Protection Butyl Rubber Gloves (>0.3 mm) Rationale: Ketones rapidly degrade and permeate standard nitrile. Butyl rubber provides superior resistance to aromatic ketones[1]. Validation: Inflate the glove slightly to trap air; verify no deflation occurs (pinhole check) before donning.
Eye Protection Chemical Safety Goggles (EN 166) Rationale: Prevents vapor and splash contact with vulnerable ocular mucosa[2]. Validation: Ensure a tight seal around the face with no visible gaps.
Body Protection Flame-Resistant Lab Coat (Nomex) Rationale: Acetophenone derivatives are combustible and can ignite under high heat[4]. Validation: Check that coat cuffs are fully extended over the glove wrists to eliminate exposed skin.

| Respiratory | N95/P100 or Half-Mask (OV Cartridge) | Rationale: Prevents inhalation of irritant dust or volatile vapors[2]. Validation: Perform a negative pressure seal check before entering the workspace. |

Self-Validating Operational Protocol

Every step in this workflow includes a validation check to ensure the system is secure before proceeding.

Step 1: Engineering Controls & Validation

  • Action: Conduct all handling, weighing, and transfer operations inside a certified chemical fume hood.

  • Causality: Fume hoods capture volatile ketone emissions and aerosolized phenolic dust, preventing STOT SE 3 respiratory hazards.

  • Self-Validation: Before opening the chemical container, verify airflow by checking the magnehelic gauge (must read 0.4–0.6 inches of water) or performing a Kimwipe flutter test at the sash opening.

Step 2: PPE Donning & Integrity Check

  • Action: Equip butyl rubber gloves, EN 166 goggles, and a flame-resistant lab coat.

  • Causality: Butyl rubber is chemically compatible with aromatic ketones, whereas standard nitrile degrades rapidly upon contact, offering a false sense of security[1].

  • Self-Validation: Perform the manual "inflation test" on gloves to detect microscopic pinholes prior to handling.

Step 3: Chemical Handling & Transfer

  • Action: Use grounded, anti-static spatulas for weighing solid forms, or glass pipettes for liquid/solution forms.

  • Causality: Acetophenone derivatives can be combustible[4]. Anti-static tools prevent the ignition of localized dust or vapor clouds.

  • Self-Validation: Tare the balance, perform the transfer, and immediately seal the primary container. A stable balance reading without drift confirms that no active vaporization or static interference is occurring.

Step 4: Decontamination & Verification

  • Action: Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., a small amount of isopropanol) followed by soap and water.

  • Causality: Isopropanol effectively solubilizes the lipophilic propyl-phenolic residues that water alone cannot remove.

  • Self-Validation: Visually inspect tools against a stark white background; the absence of any yellowish tint (characteristic of many phenolic ketones) confirms complete decontamination.

Spill Response & Waste Disposal Plan

Spill Response Protocol

  • Isolate & Evacuate: Lower the fume hood sash immediately. If the spill occurs outside the hood, establish a 50-meter isolation distance[1].

  • Containment: Surround the spill with an inert absorbent such as vermiculite or dry sand. Crucial: Do not use sawdust or combustible materials, as the chemical is a combustible solid/liquid[3].

  • Neutralization & Collection: Use non-sparking tools to scoop the absorbed mixture into a rigid, sealable hazardous waste container[4].

  • Validation: Swab the spill area with an isopropanol-soaked pad and observe for residual chemical transfer.

Disposal Plan

  • Classification: Route strictly as Hazardous Organic Waste (RCRA compliant).

  • Destruction Method: Must be disposed of via a licensed facility utilizing an incinerator equipped with an afterburner and scrubber[5].

  • Environmental Constraint: Never discharge into the sink or municipal drains due to documented H402 aquatic toxicity[3].

Workflow Visualization

G Start Pre-Operational Assessment (Fume Hood & Ventilation) PPE Don PPE (Butyl Gloves, Goggles, Lab Coat) Start->PPE Handle Chemical Handling (1-(2-Hydroxy-6-propylphenyl)ethan-1-one) PPE->Handle Spill Spill Occurs? Handle->Spill SpillResp Spill Response Protocol (Vermiculite/Sand, No Water) Spill->SpillResp Yes Decon Standard Decontamination (Soap & Water) Spill->Decon No Waste Hazardous Waste Disposal (Incineration/RCRA) SpillResp->Waste Decon->Waste

Workflow for the safe handling, spill response, and disposal of phenolic ketones.

References

  • BASF. "2-Hydroxyacetophenone - Safety data sheet".3

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Hydroxyacetophenone". 2

  • Spectrum Chemical. "SAFETY DATA SHEET: 2'-Hydroxyacetophenone".4

  • New Jersey Department of Health. "Acetophenone - Hazardous Substance Fact Sheet". 1

Sources

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